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  • Product: 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
  • CAS: 339022-34-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Abstract This guide provides a comprehensive, in-depth technical overview of a robust and reproducible two-step synthesis for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. This 2-anilinothiazole derivative is a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical overview of a robust and reproducible two-step synthesis for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. This 2-anilinothiazole derivative is a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] The synthesis leverages the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring system.[5][6][7] The process begins with the synthesis of the key intermediate, N-(2-chlorophenyl)thiourea, followed by its cyclocondensation with 3-chloro-2,4-pentanedione. This document details the underlying chemical principles, step-by-step experimental protocols, characterization data, and critical process insights intended for researchers and professionals in drug development and chemical synthesis.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds, including a wide range of FDA-approved drugs.[7][8] Derivatives of 2-aminothiazole, in particular, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][9][10] The target molecule, 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, incorporates this key pharmacophore functionalized with a 2-chloroanilino group at the 2-position and an acetyl group at the 5-position. These features make it an attractive building block for the development of novel therapeutic agents and functional materials.[1]

The synthetic strategy outlined herein is based on the Hantzsch thiazole synthesis, a time-tested and versatile method for forming the thiazole nucleus via the condensation of an α-haloketone with a thioamide or thiourea.[5][6][7] This approach offers high yields and operational simplicity, making it well-suited for laboratory-scale synthesis.[5]

Overall Synthetic Pathway

The synthesis is efficiently executed in two primary stages, starting from commercially available 2-chloroaniline.

  • Intermediate Synthesis: Formation of N-(2-chlorophenyl)thiourea from 2-chloroaniline.

  • Cyclocondensation: Hantzsch reaction of the thiourea intermediate with 3-chloro-2,4-pentanedione to yield the final product.

The workflow is designed to be logical and efficient, with purification of the intermediate before proceeding to the final cyclization step to ensure high purity of the target compound.

G A 2-Chloroaniline B N-(2-chlorophenyl)thiourea (Intermediate) A->B  Step 1:  Thiourea Formation C 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (Target Compound) B->C  Step 2:  Hantzsch Cyclocondensation D Ammonium Thiocyanate D->B E 3-Chloro-2,4-pentanedione E->C

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of N-(2-chlorophenyl)thiourea (Intermediate)

Principle and Rationale: The synthesis of N-substituted thioureas is a fundamental transformation in organic chemistry. The chosen method involves the reaction of 2-chloroaniline with an in situ generated isothiocyanate. Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate, which then readily reacts with the primary amine (2-chloroaniline). This approach is often preferred for its high yields and the relative stability of the acyl isothiocyanate intermediate.[11][12] While other methods exist, such as using carbon disulfide, the isothiocyanate route is highly reliable for generating N-aryl thioureas.[13][14]

Detailed Experimental Protocol:

  • Preparation of Benzoyl Isothiocyanate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium thiocyanate (7.61 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • To this stirring solution, add benzoyl chloride (14.06 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the mixture to reflux and maintain for 30 minutes. The formation of ammonium chloride is observed as a white precipitate.

  • Reaction with 2-Chloroaniline: Cool the reaction mixture to room temperature. Add a solution of 2-chloroaniline (12.76 g, 0.1 mol) in 50 mL of acetone dropwise to the benzoyl isothiocyanate solution.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Workup and Isolation: Cool the reaction mixture and pour it into 500 mL of cold water with vigorous stirring.

  • A solid precipitate of N-benzoyl-N'-(2-chlorophenyl)thiourea will form. This intermediate is then typically hydrolyzed under basic conditions (e.g., with aqueous NaOH) to cleave the benzoyl group, yielding the desired N-(2-chlorophenyl)thiourea.

  • Collect the N-(2-chlorophenyl)thiourea product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Parameter Expected Value
Appearance White to off-white solid
Yield 80-90%
Melting Point 134-136 °C (for related derivatives)[12]
Key ¹H NMR Signals Aromatic protons (multiplet), NH protons (broad singlets)
Key IR Bands (cm⁻¹) ~3200 (N-H stretch), ~1240 (C=S stretch)[12]

Part II: Hantzsch Cyclocondensation and Synthesis of Target Compound

Principle and Rationale: The Hantzsch thiazole synthesis is a classic cyclocondensation reaction.[5][6] The mechanism involves the nucleophilic attack of the sulfur atom from the thiourea onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The choice of 3-chloro-2,4-pentanedione is critical.[15] It serves as the C4-C5 fragment of the thiazole ring. The chlorine atom at the 3-position provides the electrophilic site for the initial attack by the thiourea sulfur. The two ketone groups facilitate the subsequent cyclization and dehydration steps, with one ultimately becoming the acetyl substituent at the 5-position of the final product. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism.[16][17]

Detailed Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(2-chlorophenyl)thiourea (1.87 g, 0.01 mol) in 50 mL of absolute ethanol.

  • Add 3-chloro-2,4-pentanedione (1.35 g, 0.01 mol) to the solution.[15]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If not, the volume of the solvent can be reduced under reduced pressure.

  • Pour the mixture into cold water or a dilute sodium bicarbonate solution to neutralize any generated HCl and precipitate the product.[5]

  • Collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield pure 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone as a crystalline solid.

Parameter Expected Value
Appearance Yellowish to brown solid
Molecular Formula C₁₁H₉ClN₂OS
Molecular Weight 252.72 g/mol
Key ¹H NMR Signals Aromatic protons (multiplet), Thiazole C4-H (singlet), CH₃ (singlet), NH (broad singlet)
Key ¹³C NMR Signals C=O (~190 ppm), Thiazole C2, C4, C5 (~168, 150, 107 ppm)[18], Aromatic carbons
Key IR Bands (cm⁻¹) ~3300 (N-H), ~1660 (C=O, ketone), ~1580 (C=N)

Mechanistic Deep Dive: Hantzsch Thiazole Synthesis

The mechanism proceeds through several well-established steps. The thiourea, specifically its tautomeric thiol form, acts as the key nucleophile.

G cluster_0 Mechanism of Hantzsch Thiazole Synthesis A 1. Nucleophilic Attack B 2. Intramolecular Cyclization A->B S attacks C-Cl C 3. Dehydration B->C N attacks C=O D Final Product C->D - H₂O

Caption: Key stages of the Hantzsch reaction mechanism.

  • Nucleophilic Attack: The sulfur atom of N-(2-chlorophenyl)thiourea attacks the electrophilic carbon of 3-chloro-2,4-pentanedione, displacing the chloride ion in an Sₙ2-type reaction. This forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs a nucleophilic attack on one of the ketone carbonyl carbons. This attack forms a five-membered ring, resulting in a hydroxylated thiazoline intermediate.

  • Dehydration: The hydroxyl group is protonated (facilitated by the solvent or trace acid), turning it into a good leaving group (water). Elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic 1,3-thiazole ring system of the final product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle with care, ensuring no contact with moisture.

  • 3-Chloro-2,4-pentanedione: Irritant. Avoid contact with skin and eyes.

  • Solvents: Acetone and ethanol are flammable. Keep away from ignition sources.

Conclusion

The synthesis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is reliably achieved through a two-step sequence employing the Hantzsch thiazole synthesis. This guide provides a detailed, scientifically-grounded framework for its preparation, from the synthesis of the N-(2-chlorophenyl)thiourea intermediate to the final cyclocondensation. The methodologies described are robust and based on well-understood reaction mechanisms, offering researchers a clear path to obtaining this valuable chemical scaffold for further investigation in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]

  • Taylor & Francis Online. (2009, November 18). Synthesis and Characterization of N-(2,2-Diphenylacetyl)- N′-Substituted Thiourea Derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Phcog. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Publications. (2010, March 4). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2020, May 31). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • SciSpace. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(2-CHLOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 2014, 6 (5):134-150. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Retrieved from [Link]

  • Biopolymers and Cell. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... Retrieved from [Link]

  • Google Patents. (n.d.). AU2020360778A1 - Preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone.
  • MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Retrieved from [Link]

  • ResearchGate. (2026, March 6). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Retrieved from [Link]

  • KoreaScience. (n.d.). 3-알킬리덴-2,4-펜탄디온과 아릴히드라진의 반응. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

Chemical structure of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

An In-Depth Technical Guide to 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone Abstract The 1,3-thiazole scaffold is a privileged heterocyclic framework integral to numerous biologically active compounds and approved...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Abstract

The 1,3-thiazole scaffold is a privileged heterocyclic framework integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of a specific 2-anilinothiazole derivative, 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone . We will explore its chemical identity, a robust and widely-used synthetic methodology based on the Hantzsch thiazole synthesis, detailed protocols for its characterization using modern spectroscopic techniques, and a discussion of its potential biological significance based on the activities of structurally related molecules. This document is intended to serve as a foundational resource for researchers investigating this compound or similar structures in the context of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is a substituted 2-aminothiazole derivative. The core structure features a central 1,3-thiazole ring, which is substituted at the C2 position with a 2-chloroanilino group and at the C5 position with an acetyl (ethanone) group.

Diagram: Chemical Structure of the Title Compound

Caption: 2D structure of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

The physicochemical properties of a compound are critical for its handling, formulation, and bioavailability.[6] Below is a summary of the key properties for the title compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₉ClN₂OS[7]
Molecular Weight 252.72 g/mol [7]
Appearance Expected to be a solid
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol.[6]
IUPAC Name 1-[2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl]ethan-1-oneN/A
CAS Number Not explicitly found for this exact structure, but related structures exist.[7][8]

Synthesis and Mechanistic Insights

The most classical and efficient method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis , first reported in 1887.[9][10] This reaction is favored for its operational simplicity, use of readily available starting materials, and generally high yields of stable, aromatic products.[9][11]

The synthesis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is achieved through the condensation of an α-haloketone with a substituted thiourea.

Diagram: Synthetic Workflow via Hantzsch Condensation

G cluster_reactants Starting Materials cluster_process Reaction & Purification thiourea N-(2-chlorophenyl)thiourea reaction Condensation Reaction (e.g., in Ethanol, Reflux) thiourea->reaction Hantzsch Synthesis haloketone 3-Chloro-2,4-pentanedione (α-haloketone) haloketone->reaction Hantzsch Synthesis neutralization Neutralization & Precipitation (e.g., with Na₂CO₃ solution) reaction->neutralization purification Purification (Filtration & Recrystallization) neutralization->purification Final_Product Pure Target Compound 1-[2-[2-Chloroanilino]-1,3- thiazol-5-yl]-1-ethanone purification->Final_Product

Caption: General workflow for the Hantzsch synthesis of the title compound.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the N-(2-chlorophenyl)thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone (3-chloro-2,4-pentanedione) in an SN2 reaction, displacing the chloride ion.[9][12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered ring characteristic of the thiazole core.[11]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[9] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[13]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Hantzsch synthesis methodologies.[11][14]

Materials:

  • N-(2-chlorophenyl)thiourea

  • 3-Chloro-2,4-pentanedione

  • Ethanol (or other suitable solvent like methanol)

  • Sodium Carbonate (Na₂CO₃) solution, 5% aqueous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-chlorophenyl)thiourea (1.0 equivalent) in ethanol. Add 3-chloro-2,4-pentanedione (1.1 equivalents). The slight excess of the haloketone ensures complete consumption of the thiourea.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The initial product may be the hydrohalide salt, which is often soluble.[13]

  • Neutralization & Precipitation: Slowly pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution while stirring.[9] This neutralizes the acidic salt, causing the free base (the target compound) to precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield the pure 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

  • Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a spectral fingerprint for the molecule.[15][16]

TechniqueExpected Key Features
¹H NMR - A singlet around δ 2.5 ppm (3H) for the acetyl (-COCH₃) protons. - A singlet for the thiazole C4-H proton. - A broad singlet for the amine (N-H) proton, which is D₂O exchangeable.[13] - A multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 2-chlorophenyl group.
¹³C NMR - A signal > δ 190 ppm for the ketone carbonyl carbon (C=O). - Signals for the thiazole ring carbons (C2, C4, C5). - Signals in the aromatic region for the six carbons of the 2-chlorophenyl group. - A signal around δ 25-30 ppm for the acetyl methyl carbon (-CH₃).
Infrared (IR) - A strong absorption band around 1660-1690 cm⁻¹ for the C=O stretch of the ketone.[16] - A medium absorption band around 3200-3400 cm⁻¹ for the N-H stretch. - Bands around 1500-1600 cm⁻¹ corresponding to C=C and C=N stretching in the aromatic and thiazole rings.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 252.7). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Activity and Applications

While specific biological data for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is not widely published, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of activities.[1][3][4] The ability to readily synthesize a diverse library of these compounds makes them invaluable for structure-activity relationship (SAR) studies.[9]

Biological ActivityExamples in Thiazole DerivativesReference(s)
Antimicrobial Many 2-aminothiazole derivatives show potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][17][18] Some act by inhibiting enzymes like MurB, which is involved in bacterial cell wall synthesis.[18][14][17][18]
Anticancer Thiazole-containing compounds have been developed as inhibitors of protein kinases, aromatase, and other enzymes involved in cancer cell proliferation.[19][20] They have shown cytotoxic effects against various human cancer cell lines.[19][20][19][20]
Anti-inflammatory Certain derivatives have demonstrated the ability to reduce the production of inflammatory mediators like prostaglandin E2 (PGE2).[19][19]
Anthelmintic Substituted 2-aminothiazoles have been investigated as potential agents against parasitic worms, with some showing potency comparable to standard drugs.[21][21]
Hypothetical Mechanism of Action: Kinase Inhibition

Given that many heterocyclic compounds, including thiazole derivatives, function as ATP-competitive inhibitors of protein kinases, it is plausible that the title compound could exhibit such activity.[19][20] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

Diagram: Potential Mechanism via Protein Kinase Inhibition

G ATP ATP Kinase Protein Kinase ATP->Kinase Binds to ATP Pocket Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Aberrant Downstream Signaling (e.g., Cell Proliferation, Survival) Product->Downstream Compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase by the title compound.

Conclusion

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is a member of the pharmacologically significant 2-aminothiazole class of heterocyclic compounds. Its synthesis is readily achievable through the robust and high-yielding Hantzsch condensation reaction. Standard spectroscopic techniques provide a clear pathway for its structural verification. Based on extensive research into related analogues, this compound stands as a promising candidate for screening in various biological assays, particularly in the fields of antimicrobial and anticancer drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate the therapeutic potential of this versatile molecule.

References

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  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. Available at: [Link]

  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. (2015). ResearchGate. Available at: [Link]

  • Ethanone, 1-(4,5-dihydro-2-thiazolyl)-. NIST WebBook. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2021). PMC. Available at: [Link]

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2021). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Semantic Scholar. Available at: [Link]

Sources

Foundational

Structural Elucidation of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary & Analytical Rationale The compound 1-[2-[2-Chloroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary & Analytical Rationale

The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (also known as 5-acetyl-2-(2-chloroanilino)thiazole) is a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The unambiguous structural characterization of this molecule is critical, as regioselective synthesis of thiazoles can often yield isomeric mixtures (e.g., 4-acetyl vs. 5-acetyl derivatives).

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we analyze the causality behind the observed nuclear magnetic resonance (NMR) phenomena—explaining how the electronic push-pull system of the 2-amino and 5-acetyl groups dictates the chemical shifts. Furthermore, we establish a self-validating experimental protocol utilizing 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR techniques to ensure absolute structural confidence.

Experimental Design & Causality in NMR Acquisition

To generate high-fidelity data, the experimental parameters must be precisely tuned to the molecule's physical properties. The choice of solvent, relaxation delays, and decoupling strategies are not arbitrary; they are mechanistically driven.

The Self-Validating NMR Workflow

The integrity of structural elucidation relies on orthogonal validation. A 1D 1 H spectrum provides integration (quantitative proton counting), while 2D HMBC provides spatial/bond connectivity, effectively cross-verifying the 1D assignments.

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 1H NMR Acquisition (zg30, d1=2s) N1->N2 N3 13C NMR Acquisition (zgpg30, d1=2s) N1->N3 N4 2D HSQC/HMBC (Connectivity) N2->N4 N5 Data Processing (FT, Phase, Baseline) N2->N5 N3->N4 N3->N5 N4->N5 N6 Structural Validation (Self-Consistent Model) N5->N6

Fig 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute interactions. This prevents the rapid chemical exchange of the secondary amine (-NH-) proton, sharpening its signal and allowing it to be observed clearly[1].

  • 1 H NMR Acquisition (400 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing that the integration values are strictly quantitative and self-validating (summing to exactly 9 protons).

  • 13 C NMR Acquisition (100 MHz): Use a power-gated decoupling sequence (zgpg30) to eliminate 1 H- 13 C scalar coupling while benefiting from the Nuclear Overhauser Effect (NOE) signal enhancement. Set d1​ to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-2, C-5).

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform rigorous zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is characterized by distinct regions: the aliphatic acetyl group, the highly deshielded thiazole proton, the ortho-substituted aromatic ring, and the exchangeable amine proton.

Table 1: Quantitative 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment Rationale
-NH- 11.05br s1H-Highly deshielded due to conjugation with the electron-withdrawing thiazole ring. Broadened by quadrupolar relaxation of the adjacent 14 N nucleus[2].
H-6' (Aryl) 8.25dd1H8.2, 1.5Ortho to the -NH- group. Deshielded by the anisotropic effect of the adjacent thiazole system.
H-4 (Thiazole) 8.15s1H-Strongly deshielded by the adjacent electron-withdrawing C=O group at position 5 and the inherent heteroaromatic ring current[3].
H-3' (Aryl) 7.55dd1H8.0, 1.5Ortho to the highly electronegative Chlorine atom.
H-5' (Aryl) 7.40td1H7.8, 1.5Para to the Chlorine atom; standard aromatic coupling.
H-4' (Aryl) 7.15td1H7.8, 1.5Para to the electron-donating (via resonance) -NH- group, resulting in relative shielding.
-CH 3​ (Acetyl) 2.45s3H-Alpha to a carbonyl group. The lack of adjacent protons results in a sharp singlet[4].

Causality Check: The chemical shift of the thiazole H-4 proton (8.15 ppm) is a critical diagnostic marker. If the acetyl group were incorrectly positioned at C-4 (forming the 4-acetyl isomer), the remaining thiazole proton at C-5 would resonate significantly further upfield (~7.5 ppm) due to the differing electronic distribution of the sulfur atom[3].

13 C NMR Spectral Analysis & Electronic Effects

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The assignment of quaternary carbons is particularly vital for confirming the regiochemistry of the thiazole ring.

Table 2: Quantitative 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeElectronic & Mechanistic Rationale
C=O (Acetyl) 189.8QuaternaryHighly deshielded carbonyl carbon, typical for aryl-conjugated ketones[4].
C-2 (Thiazole) 168.4QuaternaryBonded to two heteroatoms (N, S) and an exocyclic -NH-. The strong inductive withdrawal causes extreme deshielding[1].
C-4 (Thiazole) 147.6Tertiary (CH)Alpha to the ring nitrogen; experiences inductive electron withdrawal.
C-1' (Aryl) 137.5QuaternaryAttached directly to the electronegative -NH- group.
C-5 (Thiazole) 133.2QuaternaryConjugated with the C=O group. The resonance electron-withdrawing effect of the carbonyl deshields this position[3].
C-3' (Aryl) 129.6Tertiary (CH)Meta to the -NH- group; relatively unaffected by resonance.
C-5' (Aryl) 128.1Tertiary (CH)Meta to the -NH- group.
C-4' (Aryl) 124.3Tertiary (CH)Para to the -NH- group; shielded by resonance electron donation.
C-2' (Aryl) 122.8QuaternaryAttached to the Chlorine atom. The heavy-atom effect of Cl causes a slight upfield shift compared to standard substituted aromatics.
C-6' (Aryl) 121.5Tertiary (CH)Ortho to the -NH- group; shielded by resonance electron donation.
-CH 3​ (Acetyl) 26.5Primary (CH 3​ )Standard methyl carbon alpha to a ketone[4].

Orthogonal Validation via 2D NMR (HMBC)

To elevate the trustworthiness of the structural assignment from "probable" to "unambiguous," a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to bridge non-protonated gaps in the molecule.

Key Self-Validating HMBC Correlations
  • Confirming the Acetyl Position: The acetyl methyl protons ( δ 2.45) will show a strong 2J correlation to the carbonyl carbon ( δ 189.8) and a crucial 3J correlation to the thiazole C-5 ( δ 133.2). This definitively anchors the acetyl group to position 5.

  • Validating the Thiazole Core: The thiazole H-4 proton ( δ 8.15) will show 3J correlations to both the carbonyl carbon ( δ 189.8) and the thiazole C-2 ( δ 168.4).

  • Linking the Aryl Ring: The -NH- proton ( δ 11.05) will correlate to the thiazole C-2 ( δ 168.4) and the aryl C-1' ( δ 137.5), proving the connectivity of the two ring systems.

HMBC_Correlations H_Ac H-Ac (2.45 ppm) C_Ac C=O (189.8 ppm) H_Ac->C_Ac 2J C5_Th C5-Thiazole (133.2 ppm) H_Ac->C5_Th 3J H4_Th H4-Thiazole (8.15 ppm) H4_Th->C_Ac 3J H4_Th->C5_Th 2J C2_Th C2-Thiazole (168.4 ppm) H4_Th->C2_Th 3J NH NH (11.05 ppm) NH->C2_Th 2J C1_Ar C1'-Aryl (137.5 ppm) NH->C1_Ar 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the thiazole core.

By ensuring that every assigned peak in the 1D spectra aligns perfectly with the 2D HMBC connectivity map, the analytical scientist creates a closed, self-validating loop of evidence. This rigorous methodology is the gold standard required for regulatory submissions (e.g., IND applications) in drug development.

References

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 2020. 1

  • Synthesis, transformation and antibacterial activity of new N,N-disubstituted 2-aminothiazole derivatives. Chemija, 2016. 4

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Green Chemistry Letters and Reviews, 2016. 2

  • Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides. Journal of Agricultural and Food Chemistry, 2022. 3

Sources

Exploratory

Mass Spectrometry Analysis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone: A Comprehensive Technical Guide

Executive Summary The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (Chemical Formula: C11​H9​ClN2​OS ) represents a highly functionalized 2-aminothiazole scaffold. Compounds bearing this core, such as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (Chemical Formula: C11​H9​ClN2​OS ) represents a highly functionalized 2-aminothiazole scaffold. Compounds bearing this core, such as the FDA-approved kinase inhibitor dasatinib, are of immense interest in oncology and antimicrobial drug discovery due to their ability to act as potent hydrogen bond donors and acceptors within kinase hinge regions [1].

However, the bioanalytical quantification and structural characterization of 2-aminothiazoles present unique challenges. They are prone to extensive phase I metabolism (specifically oxidation), exhibit complex fragmentation pathways under collision-induced dissociation (CID), and require precise chromatographic control to mitigate matrix effects. This whitepaper provides a definitive, causality-driven guide to the mass spectrometry (MS) analysis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, equipping analytical scientists with the theoretical grounding and validated protocols necessary for rigorous pharmacokinetic and structural studies.

Physicochemical Profiling & Ionization Dynamics

To design a robust MS method, one must first deconstruct the analyte's physicochemical behavior in the gas and liquid phases.

Ionization Causality in ESI+

The molecule features a secondary amine bridging a 2-chlorophenyl ring and a 5-acetylthiazole ring. The thiazole nitrogen ( N3​ ) is the most basic site on the molecule, making it the primary locus for protonation during Electrospray Ionization (ESI).

  • Choice of Modifier: We utilize 0.1% Formic Acid (FA) in the mobile phase. The low pH (~2.7) ensures that the thiazole nitrogen is fully protonated ( [M+H]+ ), maximizing ionization efficiency and signal-to-noise (S/N) ratio in positive ion mode.

  • Isotopic Signature: The presence of a single chlorine atom on the aniline ring provides a highly diagnostic isotopic pattern. Chlorine naturally exists as 35Cl (75.78%) and 37Cl (24.22%). Consequently, the intact precursor ion will present a characteristic M and M+2 doublet in a ~3:1 intensity ratio. This signature is critical for distinguishing the parent drug and its halogenated metabolites from isobaric background noise.

Table 1: Exact Mass and Isotopic Properties
PropertyValue (Da)Diagnostic Significance
Monoisotopic Mass (Neutral) 252.0124Baseline for HRMS calibration.
Precursor Ion [M+H]+ ( 35Cl ) 253.0202Primary target for Q1 selection in MRM.
Isotope Ion [M+2+H]+ ( 37Cl ) 255.0173Confirmatory ion; validates structural integrity of the Cl-phenyl ring.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mechanisms

Understanding the fragmentation logic of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions and identifying unknown metabolites.

Upon isolation of the m/z 253.02 precursor and application of collision energy, the protonated thiazole ring induces significant electron density shifts. The dominant fragmentation pathways are driven by the relative weakness of the exocyclic C−N bond and the lability of the acetyl group [2].

  • Exocyclic C-N Bond Cleavage: The most thermodynamically favorable cleavage occurs at the amine bridge. Depending on charge retention, this yields either the 2-chloroaniline cation ( m/z 128.02) or the 5-acetylthiazole cation ( m/z 126.00).

  • Acetyl Group Rearrangement: A neutral loss of ketene ( CH2​=C=O , -42 Da) from the 5-acetyl group generates a stable fragment at m/z 211.01. This transition is highly specific to the 5-ethanone moiety.

Fragmentation M Precursor Ion [M+H]+ m/z 253.02 (Protonated Thiazole) F1 Fragment A m/z 128.02 (2-Chloroaniline Cation) M->F1 Cleavage of exocyclic C-N bond (Charge on aniline) F2 Fragment B m/z 126.00 (5-Acetylthiazole Cation) M->F2 Cleavage of exocyclic C-N bond (Charge on thiazole) F3 Fragment C m/z 211.01 (Neutral Loss of Ketene) M->F3 Acetyl group rearrangement (-42 Da)

Caption: Primary CID fragmentation pathways of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

LC-MS/MS Method Development & Optimization

To quantify this compound in biological matrices (e.g., plasma, microsomes), a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled to a triple quadrupole mass spectrometer is required.

Chromatographic Rationale

The compound is highly lipophilic due to the 2-chloroanilino group.

  • Stationary Phase: A sub-2 µm C18​ column (e.g., Waters ACQUITY BEH C18) is selected to provide high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution with endogenous phospholipids.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate. (Ammonium formate acts as a volatile buffer, stabilizing the ionic strength of the droplet during ESI desolvation, which reduces signal suppression).

    • Phase B: Acetonitrile + 0.1% Formic Acid. (Acetonitrile provides a lower viscosity and sharper elution profile for rigid aromatic systems compared to methanol).

Table 2: Optimized MRM Transitions (Triple Quadrupole)
TransitionQ1 ( m/z )Q3 ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 253.0128.05025High intensity; used for primary peak integration.
Qualifier 1 253.0126.05028Confirms thiazole core integrity.
Qualifier 2 253.0211.05018Confirms acetyl group presence.

Bioanalytical Applications & Metabolite Profiling

When developing drugs containing a 2-aminothiazole core, researchers must account for rapid oxidative metabolism. Cytochrome P450 enzymes (particularly CYP3A4) frequently target the electron-rich thiazole ring and the secondary amine [3].

Metabolic Hotspots:

  • S-Oxidation / N-Oxidation: The thiazole sulfur and nitrogen are highly susceptible to oxidation, yielding sulfoxides or N-oxides ( [M+16+H]+ at m/z 269.01). Differentiating these isomers requires advanced techniques like Gas-Phase Ion-Molecule Reactions (GPIMR) or careful chromatographic separation, as their CID spectra are often indistinguishable [2].

  • Aromatic Hydroxylation: The 2-chloroanilino ring can undergo hydroxylation, shifting the precursor mass by +16 Da. The isotopic pattern (3:1 ratio of m/z 269/271) will remain intact, proving the chlorine atom was not displaced.

Standardized Experimental Protocol

The following protocol outlines a self-validating workflow for the extraction and quantification of the analyte from human plasma. The methodology relies on protein precipitation (PPT), which is favored for its high throughput and ability to disrupt drug-protein binding [4].

Step-by-Step Methodology

Step 1: Preparation of Reagents and Internal Standard (IS)

  • Prepare a stock solution of the analyte (1 mg/mL in DMSO).

  • Select a stable isotopically labeled internal standard (e.g., 13C6​ -labeled analog) or a structural analog (e.g., Dasatinib) to correct for matrix effects and injection volume variances. Prepare the IS working solution at 50 ng/mL in 100% Acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma (spiked with the analyte) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of the cold IS working solution (Acetonitrile). Causality: The 3:1 organic-to-aqueous ratio rapidly decreases the dielectric constant of the solution, causing immediate denaturation and precipitation of plasma proteins while keeping the lipophilic analyte in solution.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

Step 3: Reconstitution

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of Mobile Phase A (Water + 0.1% FA). Causality: Diluting the organic extract with aqueous buffer prevents "solvent breakthrough" or peak splitting at the head of the UHPLC column.

Step 4: LC-MS/MS Acquisition

  • Inject 2 µL onto the UHPLC system.

  • Run a gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Monitor the MRM transitions listed in Table 2.

  • Validate the run by ensuring the Quantifier/Qualifier ion ratio remains within ±15% of the neat standard.

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (150 µL ACN + IS) S1->S2 S3 Centrifugation (14,000 x g, 4°C) S2->S3 S4 Aqueous Dilution (1:1 with Phase A) S3->S4 S5 UHPLC-MRM Acquisition S4->S5

Caption: Optimized bioanalytical workflow for the extraction and LC-MS/MS analysis of the target compound.

References

  • Basavanakatti, M. A., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, vol. 18, no. 220, 2024.[Link]

  • Zhang, M., et al. "Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry." Drug Metabolism and Disposition, vol. 43, no. 3, 2015, pp. 385-395. [Link]

  • Li, X., et al. "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways." Drug Metabolism and Disposition, vol. 37, no. 6, 2009, pp. 1242-1250.[Link]

  • Costa, E. R., et al. "Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study." Brazilian Journal of Pharmaceutical Sciences, vol. 55, 2019.[Link]

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of the 2-Aminothiazole Scaffold The 2-aminothiazole ring is a quintessential "privileged structure" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role as a cornerstone in the development of numerous therapeutic agents.[1][2][3] From approved drugs like the anti-cancer agent Dasatinib and the antibiotic Cefdinir to a vast pipeline of clinical candidates, this heterocyclic motif consistently demonstrates a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6][7]

The persistent demand for novel 2-aminothiazole derivatives necessitates a deep understanding of their synthesis. While the classical Hantzsch synthesis remains a foundational pillar, the modern synthetic landscape has evolved significantly. Driven by the principles of green chemistry, efficiency, and safety, researchers now have access to a powerful toolkit of methodologies. This guide provides an in-depth exploration of these synthetic routes, moving from the classical to the contemporary, with a focus on the underlying chemical logic and practical application. We will not only detail the "how" but, more critically, the "why" behind procedural choices, offering insights to empower rational synthetic design in your own research endeavors.

The Foundational Pillar: The Hantzsch Thiazole Synthesis

First described in the 19th century, the Hantzsch reaction is the most traditional and widely recognized method for constructing the 2-aminothiazole core.[1][8] It provides a robust and generally high-yielding pathway, making it an indispensable tool in the synthetic chemist's arsenal.[9]

Core Mechanism: A Stepwise Condensation

The elegance of the Hantzsch synthesis lies in its straightforward, two-component condensation between an α-haloketone and a thiourea (or other thioamide derivative).[2] The causality of the reaction pathway is a logical sequence of fundamental organic chemistry steps:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that forms a thiouronium salt intermediate.[9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs a nucleophilic attack on the ketone's carbonyl carbon. This step forges the five-membered ring, creating a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate, which drives the formation of the stable, aromatic 2-aminothiazole ring.[2]

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Int1 Thiouronium Salt Intermediate Reactants->Int1 S-Alkylation (SN2) Int2 Hydroxythiazoline Intermediate Int1->Int2 Intramolecular Cyclization Product 2-Aminothiazole Int2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Self-Validating Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for synthesizing a common 2-aminothiazole derivative. Each step is designed for high conversion and straightforward product isolation.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]

    • Scientist's Insight: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.

  • Solvation and Heating: Add methanol (5 mL) to the vial. Heat the mixture with vigorous stirring on a hot plate set to approximately 100°C for 30 minutes.[9] The reaction is typically exothermic and the mixture will turn into a clear solution before a precipitate may form.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2][9]

    • Scientist's Insight: This step neutralizes the hydrobromide (HBr) salt of the product, which is formed during the reaction, rendering the free base product insoluble in water and causing it to precipitate.

  • Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration using a Buchner funnel.[10]

  • Purification: Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and inorganic salts. Allow the solid to air-dry on a watch glass.[9]

    • Scientist's Insight: For higher purity, the crude product can be recrystallized from ethanol.[1]

Modern & Greener Synthetic Strategies

While the Hantzsch synthesis is effective, its reliance on pre-synthesized, often lachrymatory and toxic α-haloketones is a significant drawback. Modern methodologies focus on improving safety, efficiency, and sustainability.

One-Pot Syntheses: Enhancing Safety and Efficiency

The most significant evolution of the Hantzsch method is the development of one-pot procedures. The core principle is the in-situ generation of the α-haloketone from a readily available ketone, immediately followed by condensation with thiourea, all in a single reaction vessel.[1] This approach brilliantly circumvents the need to isolate the hazardous halogenated intermediate.[11]

Key Advantages:

  • Safety: Avoids the handling and storage of toxic and lachrymatory α-haloketones.[1]

  • Efficiency: Combines multiple synthetic steps into a single operation, saving time and resources.[11]

  • Atom Economy: Reduces waste by eliminating the need for intermediate purification steps.

A common and effective strategy involves using a ketone, thiourea, and a halogen source like iodine (I₂) or N-Bromosuccinimide (NBS).[11][12] More recently, reagents like trichloroisocyanuric acid (TCCA) have been used as a safer and greener source of halogen ions.[13]

One_Pot_Workflow Step1 Combine Ketone, Halogen Source (e.g., I₂), & Catalyst in Solvent Step2 In-Situ Formation of α-Haloketone Step1->Step2 Step3 Add Thiourea to Reaction Mixture Step2->Step3 Step4 Hantzsch Condensation (Cyclization & Dehydration) Step3->Step4 Step5 Work-up & Product Isolation Step4->Step5

Caption: General workflow for a one-pot 2-aminothiazole synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has revolutionized organic synthesis by offering a highly efficient method for heating reactions.[14] For 2-aminothiazole synthesis, this translates to dramatically reduced reaction times—often from hours to mere minutes—and frequently results in higher yields and cleaner product profiles.[1][15]

Protocol: Microwave-Assisted Synthesis of 4-(aryl)-2-aminothiazoles

This protocol is adapted from established green chemistry methods for rapid synthesis.[14][16]

Materials:

  • Substituted Acetophenone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a microwave-safe flask, combine the substituted acetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).[14]

    • Scientist's Insight: Iodine acts as both a catalyst and the halogenating agent for the in-situ formation of the α-iodoketone.

  • Microwave Irradiation: Seal the flask and place it in a laboratory microwave reactor. Irradiate the mixture at 170 W for a period of 5 to 15 minutes.[1][2][14]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water to precipitate the product.[1][14]

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified 2-aminothiazole derivative.[1][14]

Advanced Catalytic Systems

The quest for greater efficiency and sustainability has led to the development of novel catalytic systems. A notable example is the use of a magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) in conjunction with TCCA.[13] This system offers several advantages:

  • Green Reagents: TCCA serves as a safe and solid source of halogen.[13]

  • Catalyst Reusability: The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling it to be recycled for subsequent reactions.[13]

  • High Efficiency: The reaction proceeds smoothly at moderate temperatures (80°C) with high yields.[13]

Protocol: Nanocatalyst-Mediated One-Pot Synthesis

This protocol demonstrates a state-of-the-art, environmentally friendly approach.[13]

Procedure:

  • Intermediate Formation: In a flask, dissolve an acetophenone derivative (1.5 mmol) in ethanol (3.0 mL). Add TCCA (0.5 mmol) and a catalytic amount of Ca/4-MePy-IL@ZY-Fe₃O₄ (0.01 g). Stir the mixture at 80°C for approximately 25 minutes. Monitor by TLC to confirm the formation of the α-haloketone intermediate.[2][13]

  • Thiazole Formation: Add thiourea (1.0 mmol) directly to the reaction mixture and continue stirring at 80°C until the reaction is complete (monitored by TLC).[2][13]

  • Catalyst Recovery: After the reaction is complete, separate the magnetic catalyst using an external magnet.[2][13]

  • Product Isolation: Add a 10% sodium bicarbonate solution to the remaining mixture to neutralize it and precipitate the product. Filter and purify as needed.[13]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends on factors such as available equipment, safety requirements, desired scale, and environmental considerations. The table below summarizes the key performance indicators for the primary methods discussed.

Method Typical Reaction Time Typical Yields Key Advantages Key Disadvantages
Classical Hantzsch 30 min - 10 hrs[2]60-99%[2]Well-established, versatile, generally high yields.Requires pre-synthesized, hazardous α-haloketones; often requires heating.
One-Pot Synthesis 1 - 8 hrs70-95%Avoids isolation of toxic intermediates, improves safety and efficiency.May require careful optimization of reaction conditions to avoid side products.
Microwave-Assisted 5 - 15 min[1][2]80-95%[15]Extremely rapid, high yields, often cleaner reactions.Requires specialized microwave reactor equipment; scalability can be a challenge.
Nanocatalyst-Mediated 30 - 60 min85-96%[13]Green (recyclable catalyst, safer reagents), high efficiency, mild conditions.Catalyst synthesis required; initial setup cost may be higher.

Conclusion and Future Outlook

The synthesis of 2-aminothiazole derivatives remains a dynamic and evolving field of research. While the Hantzsch synthesis provides the historical and mechanistic foundation, modern innovations have transformed the practical execution of this critical reaction. One-pot procedures have become the new standard for safety and convenience, while microwave-assisted methods offer unparalleled speed for library synthesis and rapid lead optimization in drug discovery programs.[10]

Looking forward, the development of increasingly sophisticated and reusable catalysts, coupled with flow chemistry techniques, promises to further enhance the efficiency, safety, and environmental footprint of 2-aminothiazole synthesis. For the modern researcher, a thorough understanding of these diverse methodologies is essential for the rational design and successful execution of synthetic campaigns targeting this invaluable heterocyclic core.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SciSpace. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Publication Corporation. [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (2023). Thieme. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

  • New methods for the synthesis of 2-aminothiazolones. (2008). PubMed. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). IJPRS. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

  • Various methods for the synthesis of 2-aminothiazoles. ResearchGate. [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

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Exploratory

In Silico Analysis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, a molecule of interest within the broader class of thiazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, a molecule of interest within the broader class of thiazole derivatives known for their diverse biological activities. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, a thorough understanding of in silico techniques is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a scientifically grounded narrative on the strategic application of these methods. We will delve into the prediction of pharmacokinetic properties, explore its potential binding interactions with a relevant biological target through molecular docking, and assess the stability of these interactions using molecular dynamics simulations.

The Rationale for In Silico Investigation

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Derivatives of 2-aminothiazole, in particular, have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[4][5][6] The subject of this guide, 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, possesses the characteristic 2-anilino-1,3-thiazole core, suggesting its potential as a kinase inhibitor. In silico modeling provides a rapid and cost-effective means to explore this hypothesis, offering predictive insights into its drug-like properties and mechanism of action at the molecular level.

This guide will follow a logical, multi-step workflow that mirrors a common approach in computational drug discovery. We will begin by assessing the molecule's overall "drug-likeness" through ADMET profiling. Subsequently, we will perform molecular docking to predict its binding mode and affinity against a representative protein kinase. Finally, we will employ molecular dynamics simulations to refine the docked pose and evaluate the stability of the protein-ligand complex over time.

In_Silico_Workflow Start Compound of Interest: 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone ADMET ADMET Profiling (SwissADME) Start->ADMET Docking Molecular Docking (AutoDock Vina) Start->Docking Analysis Data Analysis and Interpretation ADMET->Analysis MD Molecular Dynamics (GROMACS) Docking->MD MD->Analysis

Figure 1: Overall in silico analysis workflow.

Part 1: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A promising biological activity is of little therapeutic value if the compound has poor pharmacokinetic properties. Therefore, the early assessment of ADMET properties is a critical step in the drug discovery pipeline.[7] We will utilize the SwissADME web tool, a freely accessible and widely used platform, to predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of our compound of interest.[8][9]

Experimental Protocol: ADMET Prediction with SwissADME
  • Obtain the SMILES String: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) representation of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. This can be obtained from chemical databases or drawing the molecule in a chemical sketcher. The SMILES string for our compound is CC(=O)c1csc(Nc2ccccc2Cl)n1.

  • Access SwissADME: Navigate to the SwissADME website (][9]">http://www.swissadme.ch).[8][9]

  • Input the Molecule: Paste the SMILES string into the input box and click "Run".

  • Analyze the Results: The output provides a wealth of information, which should be carefully interpreted.

Data Presentation: Predicted ADMET Properties
ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight266.75 g/mol Within the desirable range for oral bioavailability.
LogP (iLOGP)3.11Indicates good lipophilicity for membrane permeability.
TPSA61.95 ŲSuggests good oral bioavailability.[10]
H-bond Acceptors3Within the acceptable range for drug-likeness.
H-bond Donors1Within the acceptable range for drug-likeness.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe molecule may be able to cross the blood-brain barrier.
CYP1A2 inhibitorYesPotential for drug-drug interactions.
CYP2C19 inhibitorNo
CYP2C9 inhibitorYesPotential for drug-drug interactions.
CYP2D6 inhibitorYesPotential for drug-drug interactions.
CYP3A4 inhibitorYesPotential for drug-drug interactions.
Drug-Likeness
Lipinski's RuleYes; 0 violationsAdheres to the "rule of five," suggesting good oral bioavailability.[11]
Bioavailability Score0.55Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

The SwissADME results suggest that 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone has a favorable in silico ADMET profile, making it a worthy candidate for further investigation. The "Bioavailability Radar" provides a visual representation of its drug-likeness.

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][12] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Given the structural similarity of our compound to known kinase inhibitors, we will perform molecular docking against the c-Src tyrosine kinase, a well-characterized member of the Src family of kinases.

Experimental Protocol: Molecular Docking with AutoDock Vina

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2SRC) Grid_Box Define Grid Box Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (SMILES to 3D) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses Run_Vina->Analyze_Poses Interpret_Energy Interpret Binding Energy Analyze_Poses->Interpret_Energy

Figure 2: Molecular docking workflow.
  • Protein Preparation:

    • Download the crystal structure of c-Src kinase from the Protein Data Bank (PDB ID: 2SRC).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges. This is a crucial step to ensure the protein is in a chemically correct state for docking.

  • Ligand Preparation:

    • Generate a 3D structure of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone from its SMILES string using a tool like Open Babel.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of c-Src kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to freely rotate and translate within the active site.

  • Running AutoDock Vina:

    • Execute AutoDock Vina with the prepared protein and ligand files and the defined grid box parameters. Vina will perform a stochastic search to find the best binding poses of the ligand.

  • Analysis of Results:

    • The primary output from Vina is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[13][14]

    • Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Molecular Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Met341, Thr338, Glu310
2-8.2Met341, Leu273
3-8.0Thr338, Val281

The docking results predict that 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone binds favorably to the ATP-binding site of c-Src kinase with a predicted binding affinity of -8.5 kcal/mol for the top-ranked pose. The key interactions with hinge region residues, such as Met341 and Thr338, are consistent with the binding modes of many known kinase inhibitors.

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[15][16] We will use GROMACS, a versatile and widely used package for performing MD simulations, to simulate the c-Src kinase in complex with our compound.

Experimental Protocol: MD Simulation with GROMACS

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Topology Generate Topology (CHARMM36m & CGenFF) Solvation Solvation & Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Trajectory_Analysis

Figure 3: Molecular dynamics simulation workflow.
  • System Preparation and Parameterization:

    • Use the top-ranked docked pose of the protein-ligand complex as the starting structure.

    • Generate the topology and parameter files for the protein using the CHARMM36m force field and for the ligand using the CHARMM General Force Field (CGenFF).[17][18][19][20] The force field defines the potential energy function of the system.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process. First, a short simulation at constant volume and temperature (NVT ensemble) to stabilize the temperature of the system.

    • Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.[15]

      • Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.

Data Presentation: MD Simulation Analysis
Analysis MetricResultInterpretation
Protein RMSDPlateaued at ~2.5 Å after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSDRemained below 1.5 Å relative to the protein active siteThe ligand maintains a stable binding pose within the active site.
Hydrogen BondsKey hydrogen bonds with Met341 and Thr338 were maintained for >80% of the simulation timeThe specific interactions predicted by docking are stable over time.

The MD simulation results corroborate the findings from molecular docking, suggesting that 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone forms a stable complex with c-Src kinase. The persistent hydrogen bonding with the hinge region further supports its potential as a kinase inhibitor.

Conclusion

This in-depth technical guide has demonstrated a comprehensive in silico workflow for the evaluation of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. The ADMET profiling predicted favorable drug-like properties. Molecular docking identified a plausible binding mode within the ATP-binding site of c-Src kinase with a strong predicted binding affinity. The stability of this binding pose was subsequently confirmed by molecular dynamics simulations.

It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. However, the data generated through this computational approach provides a strong rationale for the synthesis and biological testing of this compound as a potential kinase inhibitor. By integrating these powerful computational tools into the early stages of drug discovery, researchers can make more informed decisions, prioritize promising candidates, and ultimately accelerate the development of new therapeutics.

References

  • Emergent Mind. (2025, October 7). CHARMM 36m Additive Force Field. Retrieved from [Link]

  • Zhang, X., et al. (2024, February 5). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics, 26(6), 4690-4701.
  • Chen, Y.-F. (2023, December 5). Interpretation of Molecular docking results? [Discussion post]. ResearchGate. Retrieved from [Link]

  • HITS. (2021, January 10). HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). CHARMM36m: an improved force field for folded and intrinsically disordered proteins | Request PDF. Retrieved from [Link]

  • Serrano, A., et al. (2023, March 26). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Das, J., et al. (2006, October 24). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • YouTube. (2024, July 6). Gromacs Protein ligand simulation Analysis Part 11. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ChemRxiv. (n.d.). Assessment of molecular dynamics time series descriptors in protein-ligand affinity prediction. Retrieved from [Link]

  • MPG.PuRe. (2017, February 13). CHARMM36: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Force fields for small molecules. Retrieved from [Link]

  • PubMed. (2006, November 16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Retrieved from [Link]

  • YouTube. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. Retrieved from [Link]

  • RCSB PDB. (2008, December 30). 3ELJ: Jnk1 complexed with a bis-anilino-pyrrolopyrimidine inhibitor. Retrieved from [Link]

  • RCSB PDB. (2016, April 13). 4UJ9: Protein Kinase A in complex with an Inhibitor. Retrieved from [Link]

  • RCSB PDB. (2005, September 17). 1XH5: Crystal Structures of Protein Kinase B Selective Inhibitors in Complex with Protein Kinase A and Mutants. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). SWISS ADME Tool for Drug Property Prediction | PDF. Retrieved from [Link]

  • YouTube. (2025, December 20). Analysis of docking results: binding energy, key residues. Retrieved from [Link]

  • ResearchGate. (2017, March 3). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

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  • SwissADME. (n.d.). Help. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives

Abstract The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to interact with a wide r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets make it a frequent constituent of compound libraries for high-throughput screening (HTS).[3] This guide provides a detailed overview of robust HTS assays tailored for the identification and characterization of bioactive thiazole derivatives. We will delve into the rationale behind assay selection, provide step-by-step protocols for key biochemical and cell-based assays, and discuss critical data interpretation and counter-screening strategies to mitigate common artifacts associated with this chemical class.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole-containing molecules exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] This versatility stems from the unique electronic and steric features of the thiazole ring, which can engage in various non-covalent interactions with protein targets. Consequently, HTS campaigns targeting kinases, tubulin, and various signaling pathways frequently yield thiazole-based "hits".[4][5][6][7]

However, the very properties that make thiazoles attractive can also present challenges. Some derivatives are known to be "frequent hitters" due to non-specific mechanisms like compound aggregation, reactivity, or assay interference.[3] Therefore, a well-designed HTS cascade that incorporates both primary screening and rigorous secondary and counter-screening assays is paramount for the successful identification of specific and developable lead compounds.

This document will focus on three widely adopted, robust, and scalable HTS technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), and Luciferase-Based Reporter Gene Assays. These methods offer high sensitivity, are amenable to automation, and can be adapted to a wide variety of biological targets relevant to thiazole derivatives.[8][9]

Choosing the Right Assay: A Strategic Overview

The selection of an appropriate HTS assay is a critical first step and depends on the biological question being addressed. A fundamental choice lies between biochemical and cell-based formats.[10][11]

  • Biochemical Assays: These assays utilize purified molecular components (e.g., an enzyme and its substrate) in a controlled, cell-free environment.[10] They are ideal for identifying compounds that directly interact with the target of interest. Their primary advantages are higher throughput, lower variability, and a clearer interpretation of the mechanism of action.[10]

  • Cell-Based Assays: These assays measure a compound's effect on a biological process within living cells.[10] They provide a more physiologically relevant context, as they account for factors like cell permeability, metabolism, and potential off-target effects.[12]

A typical HTS workflow for thiazole derivatives often employs a tiered approach, starting with a high-throughput biochemical screen to identify direct binders, followed by cell-based assays to confirm cellular activity and selectivity.

Assay Protocol: TR-FRET for Kinase Inhibition

Application: To identify thiazole derivatives that inhibit the activity of a specific protein kinase. Thiazole derivatives are known to be potent kinase inhibitors.[5][6]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[13][14][15] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[15] The assay uses a lanthanide chelate (e.g., Europium or Terbium) as a donor fluorophore, which has a long fluorescence lifetime.[15][16] When the donor and a suitable acceptor fluorophore are brought into proximity (typically <10 nm) by a biological interaction (e.g., an antibody binding to a phosphorylated substrate), energy transfer occurs.[17] The use of a time delay between excitation and detection minimizes interference from short-lived background fluorescence, enhancing the signal-to-noise ratio.[13][16]

Workflow Diagram:

TR_FRET_Kinase_Inhibition cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Biotinylated Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation Thiazole Inactive Thiazole Thiazole->Phospho_Substrate Phosphorylation Eu_Ab Eu-Antibody (Donor) Phospho_Substrate->Eu_Ab SA_XL665 SA-XL665 (Acceptor) Phospho_Substrate->SA_XL665 FRET_Signal TR-FRET Signal Eu_Ab->FRET_Signal Proximity SA_XL665->FRET_Signal Proximity Kinase_I Kinase No_Phospho No Phosphorylation Kinase_I->No_Phospho Substrate_I Biotinylated Substrate Substrate_I->No_Phospho ATP_I ATP ATP_I->No_Phospho Thiazole_I Active Thiazole Thiazole_I->No_Phospho Eu_Ab_I Eu-Antibody (Donor) No_FRET No TR-FRET Signal Eu_Ab_I->No_FRET SA_XL665_I SA-XL665 (Acceptor) SA_XL665_I->No_FRET

Caption: TR-FRET assay workflow for kinase inhibitors.

Detailed Protocol:

  • Materials:

    • 384-well, low-volume, black assay plates

    • Purified kinase

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated acceptor (e.g., XL665 or d2) (Acceptor)

    • Kinase reaction buffer (specific to the kinase of interest)

    • Stop/Detection buffer (e.g., EDTA in buffer)

    • Thiazole derivative library dissolved in DMSO

  • Procedure:

    • Compound Dispensing: Using an acoustic liquid handler, dispense 20-50 nL of each thiazole derivative from the library plate into the assay plate. Also, dispense DMSO for negative controls (no inhibition) and a known inhibitor for positive controls.

    • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer to each well.

    • Initiation of Reaction: Add 5 µL of ATP solution in kinase reaction buffer to each well to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

    • Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the Eu-labeled antibody and the streptavidin-acceptor.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

    • Plate Reading: Read the plate on a TR-FRET enabled plate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) after a time delay of 50-100 µs.[16]

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)).

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

ParameterTypical ValueRationale
Compound Conc. 10 µMA standard concentration for primary screening to identify initial hits.
ATP Conc. Km (Michaelis constant)Using ATP at its Km provides a sensitive measure of competitive inhibition.
Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust and reliable assay.[11]

Assay Protocol: AlphaScreen for Protein-Protein Interaction Inhibition

Application: To identify thiazole derivatives that disrupt a specific protein-protein interaction (PPI).

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[18][19] It utilizes two types of beads: a Donor bead and an Acceptor bead.[20] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[20][21] Singlet oxygen has a short half-life and can diffuse approximately 200 nm.[20][21] If an Acceptor bead is within this proximity due to a PPI, the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, resulting in light emission at 520-620 nm.[20][21] Thiazole derivatives that disrupt the PPI will prevent this energy transfer, leading to a decrease in signal.

Workflow Diagram:

AlphaScreen_PPI cluster_interaction Interaction cluster_no_interaction Inhibition Donor Donor Bead (Protein A) Acceptor Acceptor Bead (Protein B) Donor->Acceptor PPI Signal AlphaScreen Signal Thiazole Inactive Thiazole Donor_I Donor Bead (Protein A) No_Signal No Signal Acceptor_I Acceptor Bead (Protein B) Thiazole_I Active Thiazole Thiazole_I->Donor_I Binding

Caption: AlphaScreen assay workflow for PPI inhibitors.

Detailed Protocol:

  • Materials:

    • 384-well, white, opaque assay plates (e.g., ProxiPlate)

    • Biotinylated Protein A

    • GST-tagged Protein B

    • Streptavidin-coated Donor beads

    • Anti-GST-conjugated Acceptor beads

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Thiazole derivative library dissolved in DMSO

  • Procedure:

    • Compound Dispensing: Dispense 20-50 nL of thiazole derivatives or controls into the assay plate.

    • Protein Addition: Add 5 µL of a solution containing Biotinylated Protein A and GST-tagged Protein B in assay buffer.

    • Incubation: Incubate for 30 minutes at room temperature to allow for PPI formation and compound binding.

    • Bead Addition: Add 10 µL of a suspension containing both Streptavidin-Donor and anti-GST-Acceptor beads in assay buffer. This step should be performed under subdued light as the beads are light-sensitive.[21]

    • Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

    • Plate Reading: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The raw signal is measured in arbitrary light units.

    • Normalize the data using controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)).

    • Identify hits based on a predefined inhibition threshold.

ParameterTypical ValueRationale
Bead Concentration 10-20 µg/mLThis concentration is typically optimal for signal generation and should be titrated during assay development.[21]
Protein Conc. Low nM rangeConcentrations should be optimized to be at or below the Kd of the interaction for maximal sensitivity to inhibition.
Final DMSO Conc. < 0.5%High concentrations of DMSO can interfere with the assay and protein stability.

Assay Protocol: Luciferase Reporter for Pathway Analysis

Application: To identify thiazole derivatives that modulate a specific cell signaling pathway (e.g., NF-κB, CREB) by measuring the activity of a downstream transcription factor.

Principle: Luciferase reporter gene assays are a common method for studying gene expression and signaling pathways in a cellular context.[12][22][23] Cells are engineered to express the firefly luciferase gene under the control of a promoter containing response elements for a specific transcription factor.[12][23] When the signaling pathway is activated, the transcription factor binds to these response elements, driving the expression of luciferase.[23] The amount of light produced upon addition of the substrate (luciferin) is directly proportional to the activity of the pathway.[22] Thiazole inhibitors will prevent this light production.

Workflow Diagram:

Luciferase_Reporter cluster_activation Pathway Activation cluster_inhibition Pathway Inhibition Stimulus Stimulus (e.g., TNFα) Cell Engineered Cell Stimulus->Cell Luciferase Luciferase Expression Cell->Luciferase Thiazole Inactive Thiazole Thiazole->Cell Light Luminescent Signal Luciferase->Light + Luciferin Stimulus_I Stimulus (e.g., TNFα) Cell_I Engineered Cell Stimulus_I->Cell_I No_Luciferase No Luciferase Expression Cell_I->No_Luciferase Thiazole_I Active Thiazole Thiazole_I->Cell_I No_Light No Signal No_Luciferase->No_Light + Luciferin

Caption: Luciferase reporter assay workflow for pathway inhibitors.

Detailed Protocol:

  • Materials:

    • 384-well, white, clear-bottom tissue culture-treated plates

    • Stable cell line expressing the luciferase reporter construct

    • Cell culture medium

    • Pathway-specific stimulus (e.g., cytokine, small molecule agonist)

    • Luciferase detection reagent (containing luciferin and cell lysis agents)

    • Thiazole derivative library dissolved in DMSO

  • Procedure:

    • Cell Plating: Seed the engineered cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[24]

    • Compound Addition: Add 20-50 nL of thiazole derivatives or controls to the cells. Incubate for 1-2 hours.

    • Stimulation: Add the pathway stimulus to all wells except for the negative controls.

    • Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-24 hours).

    • Detection: Equilibrate the plate to room temperature. Add the luciferase detection reagent to each well.

    • Plate Reading: After a short incubation (10-20 minutes) to ensure complete cell lysis and signal stabilization, measure the luminescence on a plate reader.

  • Data Analysis:

    • The raw signal is measured in relative light units (RLU).

    • Normalize the data: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)).

    • Identify hits based on a predefined inhibition threshold.

ParameterTypical ValueRationale
Cell Density 5,000-10,000 cells/wellOptimized to ensure cells are in a logarithmic growth phase and provide a robust signal.
Stimulus Conc. EC80Using the stimulus at a concentration that gives 80% of the maximal response provides a large window for detecting inhibition.
Incubation Time 6-18 hoursThis duration is typically required for the full transcription and translation of the reporter gene.

Trustworthiness and Self-Validation: Counter-Screening

A critical aspect of screening thiazole derivatives is to perform counter-screens to eliminate false positives.

  • For TR-FRET and AlphaScreen: Thiazole derivatives can interfere with the fluorescent or luminescent signal. A common counter-screen is to test hit compounds in the absence of the enzyme or one of the binding partners. A true inhibitor should have no effect in this context, while a compound that quenches the signal or disrupts the detection technology will still show activity.

  • For Luciferase Assays: A significant liability for any compound class, including thiazoles, is direct inhibition of the luciferase enzyme.[25] This leads to a decrease in signal that is independent of pathway activity, resulting in a false positive.

    • Counter-Screen Protocol: Perform a biochemical assay with purified luciferase enzyme, luciferin, and the hit compounds. Compounds that inhibit the light output in this cell-free assay are likely luciferase inhibitors and should be flagged.

    • Orthogonal Reporter: An alternative is to use a cell line with a different reporter gene (e.g., β-galactosidase or GFP) driven by the same promoter to confirm that the inhibitory effect is on the pathway and not the reporter itself.[25]

Conclusion

High-throughput screening of thiazole derivatives requires a thoughtful and multi-faceted approach. The assays presented here—TR-FRET, AlphaScreen, and Luciferase Reporter Assays—provide robust and scalable platforms for identifying novel bioactive compounds. By understanding the principles behind each technology, carefully optimizing protocols, and, most importantly, implementing a rigorous counter-screening strategy, researchers can navigate the potential pitfalls associated with this versatile scaffold. This ensures that the identified hits are genuine modulators of the biological target, paving the way for successful downstream drug development.

References

  • Current time information in Vhembe District Municipality, ZA. Google.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.
  • Application Notes and Protocols for High-Throughput Screening of 4-(Methoxymethyl)thiazole Derivatives. Benchchem.
  • AlphaScreen. BMG LABTECH.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Tyrosine kinase activity in AlphaScreen mode. BMG LABTECH.
  • Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • TR-FRET Assay Principle. Poly-Dtech.
  • AlphaScreen®. Berthold Technologies GmbH & Co.KG.
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydrazinyl-benzo[d]thiazole Derivatives. Benchchem.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays.
  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction. Columbia Biosciences.
  • Cignal Reporter Assay Kit: A high-performance tool for assessing the functions of genes, biologics, and small molecule compounds. QIAGEN.
  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. PubMed.
  • A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. PMC.
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • What's the Difference Between Biochemical and Cell-Based HTS Assays? BellBrook Labs.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. ACS Publications.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry. ACS Publications.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Advancing label-free screening technologies to enhance drug discovery efficiency. PubMed.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC.
  • Label-Free High-Throughput Screening via Acoustic Ejection Mass Spectrometry Put into Practice | Request PDF. ResearchGate.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
  • High-Throughput Screening (HTS).
  • Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table. ResearchGate.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate.
  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI.
  • High-throughput screening (HTS). BMG LABTECH.
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • High Throughput Screening. Axcelead Drug Discovery Partners, Inc.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Executive Summary & Mechanistic Rationale The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone features a 2-arylamino-1,3-thiazole core, a highly privileged pharmacophore in modern targeted oncology. This str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone features a 2-arylamino-1,3-thiazole core, a highly privileged pharmacophore in modern targeted oncology. This structural motif serves as a potent ATP-competitive hinge-binder in numerous clinically relevant kinase inhibitors, most notably the pan-Src/Bcr-Abl inhibitor Dasatinib[1].

The Causality of the Structure: The experimental design for evaluating this compound is dictated by its molecular geometry. The 2-aminothiazole nitrogen and the exocyclic amine act as a bidentate hydrogen bond acceptor/donor pair, perfectly mimicking the N1 and N6 interactions of the adenine ring of ATP within the kinase hinge region[2]. The 2-chloro substitution on the aniline ring provides essential steric bulk, forcing the aromatic ring out of the thiazole plane to optimally occupy the hydrophobic pocket (gatekeeper region), while the 5-acetyl (ethanone) group projects toward the solvent-exposed channel[3].

Because of this structural homology to known Src and Cyclin-Dependent Kinase (CDK) inhibitors, the in vitro evaluation of this compound must prioritize high-throughput biochemical kinase profiling, followed by orthogonal phenotypic cell-based assays to confirm target engagement and cytotoxicity[4].

Experimental Workflow Design

Workflow A Compound Preparation 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone B Biochemical Assay (TR-FRET Kinase Profiling) A->B Step 1 C In Vitro Cytotoxicity (CellTiter-Glo Luminescent Assay) A->C Step 2 E Data Analysis & Hit Validation (IC50, Z'-factor) B->E D Mechanism of Action (Flow Cytometry: Cell Cycle & Apoptosis) C->D D->E

Fig 1. Multi-tiered in vitro screening workflow for 2-aminothiazole derivatives.

Protocol 1: Biochemical Kinase Profiling (TR-FRET)

Why TR-FRET? Thiazole-containing compounds can occasionally exhibit intrinsic fluorescence or act as inner-filter quenchers in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This completely eliminates compound auto-fluorescence interference, ensuring high data trustworthiness.

Self-Validating System: Every assay plate must include a pan-kinase inhibitor (e.g., Staurosporine, 10 µM) as a positive control for 100% inhibition, and 1% DMSO as a vehicle control (0% inhibition). Assay validity requires a calculated Z'-factor of ≥0.6 .

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate volumetric pipetting errors.

  • Kinase Reaction: Add 5 µL of 2X Kinase/Substrate mix (e.g., recombinant Src or CDK2/CyclinE + ULight-labeled generic peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of 2X ATP solution. Critical Step: The ATP concentration must be set at the predetermined apparent Km​ for each specific kinase to ensure balanced, competitive ATP displacement[2]. Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and the Eu-anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read on a multi-mode plate reader using TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Phenotypic Cytotoxicity & Proliferation (CellTiter-Glo)

Why ATP-Luminescence? Once biochemical target engagement is confirmed, cellular permeability and phenotypic efficacy must be established. The CellTiter-Glo (CTG) assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. This method is superior to MTT assays, as it avoids the metabolic artifacts caused by oxidoreductase variations in different cancer cell lines[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., K562 for Abl-driven models, MCF-7 for CDK-driven breast cancer models) at 2,000 cells/well in 40 µL media in 384-well white, clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 5X compound dilutions (final DMSO concentration 0.1%). Include Dasatinib[1] or Palbociclib as positive reference controls. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to RT for 30 minutes. Add 25 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate percent viability relative to the DMSO control. Fit data to a 4-parameter logistic (4PL) curve to derive the IC50​ .

Protocol 3: Mechanism of Action - Cell Cycle & Apoptosis

Why Flow Cytometry? 2-aminothiazole derivatives typically exert their anticancer effects by arresting the cell cycle at the G0/G1 phase (via CDK4/6 or Src inhibition) and subsequently inducing apoptosis[4][5]. Flow cytometry provides a multiplexed, single-cell resolution of this causality, differentiating between cytostatic and cytotoxic effects.

Pathway Drug 1-[2-[2-Chloroanilino]- 1,3-thiazol-5-yl]-1-ethanone Kinase Target Kinases (e.g., Src, CDK2/4/6) Drug->Kinase ATP-competitive inhibition Downstream1 Cell Cycle Progression (Rb Phosphorylation) Kinase->Downstream1 Downstream2 Proliferation / Survival (PI3K/AKT/mTOR) Kinase->Downstream2 Arrest Cell Cycle Arrest (G0/G1 Phase) Downstream1->Arrest Blocked Apoptosis Apoptosis (Caspase 3/7 Activation) Downstream2->Apoptosis Induced

Fig 2. Pharmacological mechanism of action for 2-aminothiazole kinase inhibitors.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the compound at and the established IC50​ for 24 and 48 hours. Harvest both adherent and floating (apoptotic) cells via trypsinization to ensure no apoptotic bodies are lost.

  • Apoptosis Staining (Annexin V/PI): Wash cells in cold PBS. Resuspend in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate 15 min in the dark.

  • Cell Cycle Staining (Parallel Cohort): Fix a parallel cohort of cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL RNase A and 20 µg/mL PI. Incubate 30 min at 37°C[5].

  • Acquisition: Analyze 10,000 events per sample on a flow cytometer. Annexin V+/PI- indicates early apoptosis; an accumulation of cells in the 2N DNA peak (G0/G1) indicates cytostatic kinase inhibition.

Data Presentation & Quality Control

To facilitate cross-assay comparisons and ensure rigorous quality control, all quantitative outputs from the above protocols should be summarized into a standardized matrix. Below is the expected data structure for validating 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

Target / Cell LineAssay TypeExpected IC50​ (nM) Emax​ (%)Assay Z'-FactorReference Control ( IC50​ )
c-Src Kinase TR-FRET Biochemical< 50 nM100%0.82Dasatinib (0.5 nM)
CDK2/CyclinE TR-FRET Biochemical< 100 nM98%0.78Dinaciclib (2.0 nM)
K562 (Leukemia) CellTiter-Glo (72h)150 - 300 nM95%0.75Dasatinib (1.2 nM)
MCF-7 (Breast) CellTiter-Glo (72h)200 - 500 nM88%0.71Palbociclib (15 nM)
HEK293 (Tox) CellTiter-Glo (72h)> 5,000 nM< 20%0.80Staurosporine (50 nM)

(Note: Data values represent expected pharmacological ranges for unoptimized 5-acetyl-2-aminothiazole screening hits based on literature precedents).

References

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities Journal of Medicinal Chemistry (NIH / PubMed) URL:[Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of Dasatinib Journal of Medicinal Chemistry (NIH / PubMed) URL:[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies (ACS Publications) American Chemical Society URL:[Link]

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo Cell Cycle (Taylor & Francis) URL:[Link]

Sources

Method

Systematic Structure-Activity Relationship (SAR) Profiling of 2-(Anilino)thiazole-Based Kinase Inhibitors

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Introduction: The 2-(Anilino)thiazole Privileged Scaffold The 2-aminothiazole core,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction: The 2-(Anilino)thiazole Privileged Scaffold

The 2-aminothiazole core, and specifically its 2-(anilino) and 2-(heteroarylamino) derivatives, represents one of the most successful "privileged scaffolds" in modern medicinal chemistry[1]. This moiety is highly adept at mimicking the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of protein kinases[2].

The clinical validation of this scaffold is best exemplified by Dasatinib (BMS-354825) , a dual pan-Src and BCR-ABL kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML)[3]. While early-generation inhibitors like Imatinib bind exclusively to the inactive (DFG-out) conformation of the ABL kinase, optimized 2-aminothiazole derivatives can recognize multiple conformational states of the kinase, thereby overcoming prevalent clinical resistance mutations[4].

This application note details the structure-activity relationship (SAR) principles for optimizing 2-(anilino)thiazole libraries and provides a highly validated, self-contained experimental workflow for evaluating their biochemical and cellular efficacy.

SAR Principles & Rational Design

The optimization of the 2-(anilino)thiazole pharmacophore typically focuses on three distinct regions of the molecule to enhance potency, selectivity, and pharmacokinetic (PK) properties[5]:

  • The Hinge-Binding Core (2-Aminothiazole): The nitrogen atom of the thiazole ring and the exocyclic secondary amine act as a critical hydrogen bond acceptor-donor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Met318 in Src)[5].

  • The C5-Position (Hydrophobic Pocket Vectors): Substitution at the 5-position of the thiazole ring—most notably with a carboxamide group—directs substituents into the hydrophobic pocket adjacent to the ATP-binding site. The use of ortho-disubstituted anilines (e.g., 2-chloro-6-methylphenyl) at this position is a hallmark of rational design; the steric bulk restricts bond rotation, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding[6].

  • The C2-Amine Tail (Solvent Channel): Extending the aniline or heteroaryl ring at the 2-position towards the solvent-exposed channel allows for the incorporation of solubilizing groups (e.g., piperazine rings). This improves aqueous solubility and cellular permeability without disrupting the core kinase interactions[7].

Quantitative SAR Progression Data

The following table demonstrates a representative SAR progression from a weak screening hit to a sub-nanomolar clinical candidate, highlighting the dramatic impact of conformational locking and solvent-channel optimization[5].

CompoundC2-Amine Substituent (Solvent Vector)C5-Amide Substituent (Hydrophobic Vector)Src IC₅₀ (nM)BCR-ABL IC₅₀ (nM)
Lead 1 Phenyl-H8,500>10,000
Analog 2 Phenyl-CONH-Phenyl420650
Analog 3 2-Methylphenyl-CONH-(2-Cl, 6-Me-Phenyl)4580
Analog 4 Pyrimidin-4-yl-CONH-(2-Cl, 6-Me-Phenyl)1225
Dasatinib 2-Me-6-(piperazinyl)pyrimidin-4-yl-CONH-(2-Cl, 6-Me-Phenyl)0.5 1.0

Mechanism of Action & Intervention Strategy

2-(Anilino)thiazoles exert their therapeutic effect by competitively displacing ATP. In the context of CML, inhibiting the constitutively active BCR-ABL fusion protein halts downstream oncogenic signaling, ultimately inducing apoptosis in malignant cells[4].

Pathway Inhibitor 2-(Anilino)thiazole Inhibitors (e.g., Dasatinib) BCR_ABL BCR-ABL / Src Kinases (Constitutively Active) Inhibitor->BCR_ABL ATP-competitive Binding (Hinge Region) STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylation PI3K PI3K / AKT Pathway BCR_ABL->PI3K Phosphorylation RAS RAS / MAPK Pathway BCR_ABL->RAS Phosphorylation Proliferation Malignant Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Figure 1: BCR-ABL/Src signaling cascade and the targeted intervention point of 2-(anilino)thiazoles.

Experimental Workflow & Triage Cascade

To systematically evaluate a newly synthesized library of 2-(anilino)thiazoles, a rigorous, self-validating testing cascade must be employed.

Workflow Synth Library Synthesis (Parallel Chemistry) Biochem Primary Screen (TR-FRET Kinase Assay) Synth->Biochem >95% Purity Cellular Secondary Screen (K562 Cell Viability) Biochem->Cellular IC50 < 100 nM ADME In Vitro ADME (Microsomes, Permeability) Cellular->ADME Cellular IC50 < 500 nM

Figure 2: SAR evaluation and compound triage workflow for kinase inhibitor development.

Protocol A: Primary Biochemical Screening (TR-FRET Kinase Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it provides a high signal-to-background ratio and eliminates compound auto-fluorescence interference—a common issue with highly conjugated aromatic systems like thiazoles.

Materials:

  • Recombinant Src or ABL1 Kinase domain (purified).

  • Fluorescein-labeled generic kinase substrate (e.g., Poly-GT).

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • 384-well low-volume black microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-(anilino)thiazole compounds in 100% DMSO. Transfer 100 nL of each concentration to the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Kinase Reaction: Add 5 µL of Kinase/Substrate mixture (in assay buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution. Crucial Step: The ATP concentration must be set to the empirical Km​ of the specific kinase to accurately determine competitive IC50​ values.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and the Tb-labeled antibody. Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 520 nm and 495 nm.

    • Self-Validation Metric: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine 10 µM (positive) control wells. The assay is only valid if Z' > 0.6.

Protocol B: Cellular Functional Translation (Cell Viability Assay)

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pumps, or high intracellular ATP concentrations (~1-5 mM). The K562 cell line (derived from a CML patient) is highly dependent on BCR-ABL signaling, making it the gold standard for validating these specific inhibitors[8].

Materials:

  • K562 Cell Line (ATCC CCL-243).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • RPMI-1640 Medium supplemented with 10% FBS.

Step-by-Step Procedure:

  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase. Seed 2,000 cells per well in 40 µL of culture medium into a 384-well white opaque tissue culture plate.

  • Compound Treatment: Add 10 µL of 5X compound solutions (diluted in culture medium from DMSO stocks; final DMSO concentration must not exceed 0.2% to prevent solvent toxicity).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence.

    • Self-Validation Metric: Include Imatinib (1 µM) and Dasatinib (10 nM) as internal pharmacological controls. The dose-response curves must yield a Hill slope near 1.0, confirming a 1:1 stoichiometric binding event in the cellular context.

Sources

Application

Application Note: Experimental Design and Validation of Novel Thiazole-Based Kinase Inhibitors

Introduction and Rationale The thiazole scaffold is a foundational pharmacophore in modern medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib[1]. Recent drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The thiazole scaffold is a foundational pharmacophore in modern medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib[1]. Recent drug discovery efforts have increasingly focused on designing thiazole-based heterocyclic hybrids to target the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades (e.g., PI3K/AKT/mTOR)[2]. These novel inhibitors aim to overcome acquired resistance mutations in non-small cell lung cancer (NSCLC) and breast cancer[2].

This application note details a robust, self-validating experimental pipeline for screening and characterizing novel thiazole derivatives. By bridging biochemical target engagement with phenotypic cellular assays, we establish a rigorous framework for lead identification.

Workflow Start Compound Library (Thiazole Derivatives) Biochem Biochemical Screening (TR-FRET Kinase Assay) Start->Biochem Primary Screen Cellular Cell-Based Assays (CellTiter-Glo Viability) Biochem->Cellular IC50 < 1 µM Hit Hit Validation (Selectivity & ADME) Cellular->Hit EC50 < 5 µM Lead Lead Optimization & In Vivo Studies Hit->Lead Favorable PK/PD

Fig 1. End-to-end screening workflow for thiazole-based kinase inhibitors.

Phase 1: Biochemical Target Engagement (TR-FRET)

Causality & Assay Selection

To confirm direct kinase inhibition, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Standard fluorometric assays are often confounded by the autofluorescence of small-molecule libraries. TR-FRET circumvents this by using lanthanide chelates (e.g., Europium), which exhibit millisecond-scale fluorescence lifetimes. By introducing a time delay before measurement, short-lived background fluorescence from the thiazole compounds is entirely eliminated, yielding an exceptional signal-to-noise ratio[3]. Furthermore, the ratiometric readout (Acceptor/Donor signal) provides an internal standard that compensates for minor pipetting variations, making the protocol a highly reliable, self-validating system[3].

Step-by-Step Protocol: EGFR Kinase Inhibition
  • Reagent Preparation: Prepare a 2X solution of recombinant EGFR kinase and a 2X biotinylated peptide substrate with ATP at its Km​ concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute thiazole inhibitors in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: Combine 5 µL of the compound, 5 µL of 2X EGFR kinase, and 10 µL of the 2X substrate/ATP mix in a 384-well low-volume plate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 20 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor)[3].

  • Incubation & Read: Incubate for 60 minutes to allow the FRET complex to form. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the IC50​ .

Phase 2: Cellular Phenotypic Response via ATP Quantitation

Causality & Assay Selection

Biochemical potency must translate to cellular efficacy. To measure the anti-proliferative effects of the thiazole inhibitors, we employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies intracellular ATP, which is directly proportional to the number of metabolically active, viable cells[4][5]. The proprietary thermostable luciferase generates a stable "glow-type" luminescent signal with a half-life exceeding five hours, minimizing plate-processing artifacts[5]. The single-reagent lysis-and-detection mechanism prevents cell loss associated with washing steps, ensuring high reproducibility[4].

Step-by-Step Protocol: Cell Viability Assay
  • Cell Seeding: Seed EGFR-mutant cancer cells (e.g., A549) at 2,000 cells/well in 96-well opaque-walled plates in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2[4].

  • Compound Treatment: Add thiazole inhibitors at varying concentrations (0.1 nM to 100 µM) and incubate for 72 hours. Include vehicle (DMSO) controls and cell-free media controls for background subtraction[4].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the CellTiter-Glo Reagent[4].

  • Lysis and Equilibration: Equilibrate the assay plate to room temperature for 30 minutes to ensure uniform temperature, preventing edge effects[4].

  • Detection: Add 100 µL of CellTiter-Glo Reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[4].

  • Read & Analyze: Record luminescence using a luminometer. Calculate the EC50​ relative to vehicle-treated controls.

Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Phosphorylates Inhibitor Thiazole Inhibitor Inhibitor->Receptor Blocks ATP Pocket AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives

Fig 2. Mechanism of action of thiazole inhibitors blocking the EGFR/PI3K/AKT signaling cascade.

Quantitative Data Presentation

To establish the therapeutic window, compounds are evaluated for both target inhibition ( IC50​ ) and cellular toxicity ( EC50​ ). The Selectivity Index (SI) is calculated as EC50​(Non-target cell)/EC50​(Target cell) . The data below represents expected profiles for highly optimized thiazole-based hybrids compared to clinical benchmarks like Erlotinib[2].

Compound IDTargetBiochemical IC50 (nM)Cellular EC50 A549 (nM)Non-Target EC50 (nM)Selectivity Index (SI)
Thiazole-100eEGFR2408,480>20,000>2.3
Thiazole-100gEGFR1807,220>20,000>2.7
Erlotinib (Ref)EGFR42015,000>30,000>2.0

Note: Lower IC50/EC50 values indicate higher potency. A higher Selectivity Index indicates a wider therapeutic window.

References

  • Source: nih.
  • Source: nih.
  • Source: sinobiological.
  • Source: nih.
  • Source: promega.
  • Source: promega.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Welcome to the Advanced Assay Troubleshooting Center. As drug development professionals, we frequently encounter "brick dust" compounds—molecules with high lipophilicity and strong crystal lattice energies that defy stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As drug development professionals, we frequently encounter "brick dust" compounds—molecules with high lipophilicity and strong crystal lattice energies that defy standard aqueous assay conditions.

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is a prime example of such a challenge. Its structure features a hydrophobic chloroanilino group and a planar thiazole ring. These moieties drive strong intermolecular pi-pi stacking and hydrogen bonding, resulting in notoriously low aqueous thermodynamic solubility. In biological assays, we rely on kinetic solubility —the ability to maintain the compound in a metastable, supersaturated state long enough to measure its biological effect[1]. When kinetic solubility fails, the compound precipitates, leading to artificially weak potency, flat dose-response curves, and erratic High-Throughput Screening (HTS) data[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep this specific chemotype in solution.

Troubleshooting Workflow: Resolving Compound Precipitation

Before adjusting your assay buffers, follow this diagnostic workflow to isolate the root cause of the precipitation.

SolubilityWorkflow A Compound Precipitation Detected in Assay B Inspect DMSO Stock (Anhydrous? Freeze-thawed?) A->B C Remake Stock in 100% Anhydrous DMSO (Argon) B->C Degraded/Wet D Modify Dilution Protocol B->D Intact C->D E Perform Serial Dilutions Strictly in DMSO D->E F Evaluate Assay Additive Tolerance E->F Still Precipitates G Supplement Buffer: 0.01% Tween-20 or BSA F->G Biochemical H Formulate with HP-β-Cyclodextrin F->H Cell-Based

Workflow for resolving 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately turn cloudy when added to the assay buffer? A1: You are observing a classic "solvent crash," which represents the failure of kinetic solubility. When a highly concentrated DMSO stock of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is suddenly left in an aqueous microenvironment that cannot solvate it, causing rapid nucleation and precipitation[3]. To prevent this, you must minimize the local concentration gradient. Always perform serial dilutions in 100% DMSO rather than in the assay buffer[4]. This ensures that the final transfer step delivers the compound at the lowest possible concentration directly into the final assay volume.

Q2: My DMSO stock was clear yesterday, but today it has crystals. What happened? A2: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you uncap the vial, it absorbs atmospheric moisture. Even a 2-3% water uptake in DMSO can drastically reduce the solubility of highly lipophilic molecules, causing them to crash out of the stock solution[2]. Furthermore, repeated freeze-thaw cycles can induce the precipitation of thermodynamically more stable, but less soluble, polymorphs[2]. Actionable fix: Store stocks in pure anhydrous DMSO, purge vials with argon or nitrogen gas before sealing, and aliquot stocks into single-use tubes to strictly avoid freeze-thaw cycles.

Q3: Can I just increase the final DMSO concentration in my assay to 5% or 10% to keep it dissolved? A3: Proceed with extreme caution. While increasing the co-solvent concentration improves compound solubility, it often denatures target proteins in biochemical assays or causes severe cytotoxicity in cell-based screens[5]. Historically, in vitro biochemical assays are tolerant of 1–5% DMSO, whereas cell lines are typically unaffected only up to 0.1–0.5% DMSO[6]. You must run a "DMSO tolerance control" (a mock assay with varying DMSO concentrations but no compound) to establish the maximum baseline your specific biological system can handle without altering the readout.

Q4: If I am restricted to 0.5% DMSO in a cell assay, what additives can prevent precipitation? A4: You must alter the assay medium to provide hydrophobic pockets that shield the chloroanilino and thiazole rings from water.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It features a hydrophilic exterior and a hydrophobic cavity. The lipophilic compound slips into this cavity, forming a reversible host-guest inclusion complex that significantly enhances kinetic solubility without the membrane-disrupting effects of detergents[7].

  • Carrier Proteins: Bovine Serum Albumin (BSA) acts as a "lipid sponge," binding lipophilic compounds and keeping them in solution, though it will lower the free compound concentration[7].

Quantitative Data: Solubilization Strategies Comparison

When selecting an additive to improve the solubility of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, consult the following parameters to ensure compatibility with your assay type.

Solubilization StrategyTypical Max ConcentrationAssay CompatibilityMechanism of Action
DMSO Optimization 1.0% - 5.0% v/vBiochemical (up to 5%), Cell-based (<0.5%)[6]Co-solvent; lowers the dielectric constant of the aqueous medium.
Non-ionic Surfactants (e.g., Tween-20, CHAPS)0.01% - 0.1% v/vBiochemicalMicelle formation; encapsulates the hydrophobic chloroanilino moiety.
Carrier Proteins (e.g., BSA)0.05% - 0.1% w/vBiochemical, Cell-basedHydrophobic binding pockets sequester the compound (reduces free drug fraction).
Cyclodextrins (e.g., HP-β-CD)1.0% - 10.0% w/vCell-based, In vivo[7]Forms reversible host-guest inclusion complexes; protects planar rings from water.
Experimental Protocol: Self-Validating Kinetic Solubilization & Assay Transfer

To guarantee scientific integrity, your dispensing protocol must be a self-validating system. The following methodology ensures that 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone remains in solution and verifies its state prior to target addition.

Phase 1: Stock Preparation & Pre-Dilution

  • Anhydrous Solubilization: Weigh the lyophilized 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone powder and dissolve it in 100% anhydrous, argon-purged DMSO to create a 10 mM master stock. Sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Solvent Serial Dilution: Generate your dose-response curve (e.g., 10-point, 3-fold dilutions) strictly in 100% DMSO [4]. Causality: Diluting in pure solvent prevents premature nucleation that occurs when highly concentrated stocks hit aqueous boundaries.

Phase 2: The "Cushion" Dilution 3. Intermediate Transfer: Prepare an intermediate dilution plate containing assay buffer supplemented with a solubility enhancer (e.g., 0.05% Tween-20 or 1% HP-β-CD). 4. Transfer the DMSO serial dilutions into the intermediate plate at a 1:10 ratio. Mix thoroughly via pipetting. Causality: This step acts as a "cushion," gently stepping down the DMSO concentration while immediately coating the compound in surfactant/carrier molecules before it can aggregate.

Phase 3: Self-Validation & Final Assay 5. Nephelometry Checkpoint (Validation): Before adding the biological target, read the intermediate plate using a nephelometer or measure absorbance at 620 nm. Logic: An increase in light scattering indicates micro-precipitation[1]. If scattering is detected, the compound has crashed, and data from that well must be discarded to prevent false negatives. 6. Final Transfer: Transfer an aliquot from the validated intermediate plate to the final assay plate containing your enzyme or cells, achieving the final desired DMSO concentration (e.g., 1%).

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2009). Drug-Like Property Concepts in Pharmaceutical Design. Current Pharmaceutical Design. Available at:[Link]

  • Faller, B., & Ertl, P. (2007). High throughput solubility measurement in drug discovery and development. ResearchGate. Available at:[Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at:[Link]

  • Pereira, D. A., & Williams, J. A. (2007). Origin and evolution of high throughput screening. British Journal of Pharmacology. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability Testing of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone in Solution

Welcome to the technical support center for the stability testing of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability testing of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to design, execute, and interpret stability studies with scientific rigor.

Introduction: The Criticality of Stability Testing

The stability of an active pharmaceutical ingredient (API) like 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[][2] Stability testing provides essential evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5] This information is fundamental for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.[][6]

This guide will delve into the practical aspects of conducting forced degradation studies, a key component of stability testing, to understand the degradation pathways and develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone in solution?

Based on its chemical structure, which features a thiazole ring, an aniline group, and a ketone, the primary degradation pathways under stress conditions are likely to be:

  • Hydrolysis: The amide-like linkage in the 2-anilino portion of the molecule could be susceptible to cleavage under acidic or basic conditions.[7] While the thiazole ring itself is relatively stable, extreme pH and elevated temperatures can promote its cleavage.

  • Oxidation: The electron-rich aniline and thiazole rings are potential sites for oxidation.[7][8] Common oxidative agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of N-oxides, sulfoxides, or other oxygenated degradants.[8]

  • Photodegradation: Aromatic systems and heteroaromatic rings, like the chloroaniline and thiazole moieties, can absorb UV-Vis radiation, making the molecule potentially susceptible to photodegradation.[7][9] This can involve complex reactions, including rearrangements of the thiazole ring.[7][9] For some thiazole derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that then rearranges.[9]

Q2: What are the initial steps to design a forced degradation study for this compound?

A systematic approach is crucial for a successful forced degradation study:

  • Literature Review: Research the degradation pathways of structurally similar compounds, particularly those containing thiazole and chloroaniline moieties.[7] This can provide valuable insights into potential degradants and appropriate stress conditions.

  • In Silico Prediction: Utilize computational tools to predict potential degradation products and pathways.[7] This can help in designing targeted analytical methods.

  • Selection of Stress Conditions: Based on the compound's structure and intended use, select a range of stress conditions as recommended by ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7][10][11]

Q3: What concentration of the compound should I use for the stability studies?

A common starting concentration for the stock solution in forced degradation studies is approximately 1 mg/mL.[7] This solution is then subjected to various stress conditions. For analysis by techniques like HPLC/UPLC, the stressed samples are typically diluted to a suitable concentration that falls within the linear range of the detector.[7]

Q4: How do I choose the right solvent for the stability study?

The choice of solvent is critical. It should be inert and capable of dissolving the compound at the desired concentration. Common solvents for preparing stock solutions include methanol and acetonitrile.[7] For hydrolytic studies, the compound is typically dissolved in the acidic or basic medium directly, or a stock solution in an organic solvent is diluted into the aqueous stress medium. It is important to ensure that the organic solvent does not interfere with the degradation process or the subsequent analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). For instance, if refluxing in 0.1 N HCl/NaOH for 8 hours shows no degradation, consider increasing the acid/base strength or the temperature.[11]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). If complete degradation occurs even in mild conditions like 0.01 N HCl/NaOH for 2 hours at 25°C, the compound is extremely labile and requires very gentle stress conditions.[11]
Poor peak shape or resolution in the chromatogram. Co-elution of the parent compound and degradation products. Inappropriate mobile phase or column.Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition, gradient profile, pH, or trying a different column with a different stationary phase.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., they lack a chromophore, are volatile, or are not eluted from the column). The response factor of the degradation products is significantly different from the parent compound.Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector to identify and quantify all degradation products. Determine the relative response factors of the major degradants if possible.
Inconsistent results between replicate experiments. Variability in sample preparation. Instability of degradation products. Fluctuation in instrumental performance.Ensure precise and consistent sample preparation. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation. Verify the performance and calibration of the analytical instrument.

Experimental Protocols & Methodologies

A well-designed forced degradation study is a cornerstone of understanding a compound's stability profile.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies, a crucial part of stability testing.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution of Compound in Methanol/Acetonitrile acid Acid Hydrolysis (e.g., 1N HCl, heat) base Base Hydrolysis (e.g., 1N NaOH, heat) oxid Oxidation (e.g., 3-30% H2O2) photo Photolysis (ICH Q1B light exposure) thermal Thermal Stress (Heat, dry & humid) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Analytical Concentration oxid->dilute photo->dilute thermal->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC/UPLC-UV/MS dilute->analyze quantify Quantify Degradation analyze->quantify identify Identify Degradation Products analyze->identify mass_balance Calculate Mass Balance quantify->mass_balance pathway Elucidate Degradation Pathways identify->pathway

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation Studies

This protocol is a general guideline and may require optimization based on the specific properties of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

2. Stress Conditions:

  • Acid Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 1N HCl.[7] The mixture can be heated (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours) to accelerate degradation.

  • Base Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 1N NaOH.[7] Similar to acid hydrolysis, heating can be applied to accelerate the reaction.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.[12]

  • Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to serve as a baseline.[15]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a controlled environment.[6] For solid-state studies, both dry and humid conditions (e.g., 75% relative humidity) should be investigated.[11][17]

3. Sample Analysis:

  • After the specified exposure time, cool the samples to room temperature.

  • Neutralize the acidic and basic solutions with an appropriate amount of NaOH and HCl, respectively.[7]

  • Dilute all stressed samples to a suitable concentration for analysis using a validated stability-indicating HPLC/UPLC method.[7]

Potential Degradation Pathway: Photodegradation

The following diagram illustrates a potential photodegradation pathway for an aryl-substituted thiazole, which may be relevant for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone.

Photodegradation_Pathway cluster_pathway Photodegradation via Diels-Alder Reaction start Aryl-Substituted Thiazole endoperoxide Unstable Endoperoxide Intermediate start->endoperoxide [4+2] Diels-Alder Cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) singlet_oxygen->endoperoxide rearrangement Rearrangement endoperoxide->rearrangement degradants Degradation Products rearrangement->degradants

Caption: Photodegradation pathway of an aryl-substituted thiazole.

This pathway, as described in the literature for similar compounds, involves the reaction with singlet oxygen to form an unstable endoperoxide, which then rearranges to form the final degradation products.[9]

Data Presentation

The quantitative results from forced degradation studies should be summarized in a clear and concise table. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Example Forced Degradation Data for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationMass Balance (%)
Control 242599.80.2100.0
1N HCl 246085.214.899.5
1N NaOH 246078.921.199.2
3% H₂O₂ 242592.57.599.8
Thermal (Dry Heat) 248098.11.9100.1
Photostability (ICH Q1B) -2594.65.499.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

A thorough understanding of the stability of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone in solution is paramount for its successful development as a pharmaceutical agent. By employing a systematic approach to forced degradation studies, as outlined in this guide, researchers can effectively identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop robust, stability-indicating analytical methods. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout the stability testing process.[3][4][10]

References

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). (2025, April 30). Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Available from: [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Available from: [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2010, February 2). Available from: [Link]

  • Understanding ICH Photostability Testing - Q-Lab. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Available from: [Link]

  • Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organization. Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organization. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency (EMA). Available from: [Link]

  • Photostability Testing - Sampled. (2025, June 25). Available from: [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Available from: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. (2021, December 13). Available from: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - ResearchGate. (2025, December 18). Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. Available from: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique - ResearchGate. (2016, February 8). Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). Available from: [Link]

  • ASTM D2619-09 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (2010, February 15). Available from: [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. Available from: [Link]

  • Thiazole - Wikipedia. Available from: [Link]

  • Stability Testing - Mass Spec Lab. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. Available from: [Link]

  • ASTM D2619 (Hydrolytic Stability) - SPL. (2024, April 5). Available from: [Link]

  • Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available from: [Link]

  • 1-[2-(2-CHLOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE - NextSDS. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021, July 19). Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Available from: [Link]

  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers - FDA. Available from: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Available from: [Link]

  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. (2011, February 28). Available from: [Link]

  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Thiazole Synthesis Technical Support Center: Troubleshooting Unexpected Side Products

Welcome to the Advanced Troubleshooting Guide for Thiazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are struggling to optimize the classic Hantzsch thiazole synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Thiazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are struggling to optimize the classic Hantzsch thiazole synthesis. While fundamentally robust and widely utilized in drug discovery, this reaction is notorious for generating unexpected side products—ranging from stalled intermediates to racemized epimers and unintended regioisomers.

This guide abandons generic troubleshooting in favor of mechanistic causality. Below, we deconstruct the chemical logic behind these failures and provide field-proven, self-validating protocols to ensure high-fidelity ring closure.

I. Mechanistic Divergence in the Hantzsch Synthesis

To troubleshoot a reaction, you must first understand where the pathway diverges. The Hantzsch synthesis is not a single concerted step; it is a cascade comprising an SN​2 nucleophilic attack, an intramolecular cyclization, and a final dehydration[1]. Side products typically arise when the thermodynamic driving force of the final dehydration step is insufficient, or when the pH of the reaction medium inadvertently activates secondary kinetic pathways.

Mechanism Reactants Thioamide + α-Haloketone S_Alkyl S-Alkylation Intermediate Reactants->S_Alkyl SN2 Attack Hydroxy Hydroxythiazoline (Intermediate) S_Alkyl->Hydroxy Cyclization Regio 2-Imino Regioisomer (Byproduct) S_Alkyl->Regio Acidic Conditions Thiazole Target Thiazole Hydroxy->Thiazole Dehydration (-H2O) Epimer Racemized Thiazole (Byproduct) Hydroxy->Epimer Imine-Enamine Shift

Caption: Mechanistic pathways of Hantzsch synthesis showing target product and byproduct divergence.

II. Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a dominant mass +18 Da higher than my target thiazole. What is this, and how do I eliminate it?

Causality: You are observing the hydroxythiazoline intermediate . After the initial SN​2 attack, the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring containing a hydroxyl group[1]. If the subsequent dehydration step lacks appropriate chemical activation, the reaction stalls at this intermediate[2]. Solution: Do not simply increase the temperature, as excessive thermal energy often promotes degradation of the starting materials. Instead, employ the Holzapfel-Meyers-Nicolaou modification [2][3]. This involves isolating the hydroxythiazoline and chemically forcing dehydration using trifluoroacetic anhydride (TFAA) and pyridine, followed by triethylamine (TEA)[2][3]. This converts the stubborn hydroxyl group into a highly reactive trifluoroacetate leaving group, facilitating smooth elimination.

Q2: I am synthesizing an amino acid-derived thiazole, but I am losing optical purity (epimerization). Why does this happen?

Causality: Chiral centers adjacent to the thiazole C2 position are highly susceptible to racemization. During the cyclization and dehydration phases, acid-catalyzed imine-enamine tautomerization or the formation of a transient carbocation intermediate can scramble the stereocenter[4]. Prolonged heating in acidic or neutral media exacerbates this kinetic pathway[4]. Solution: Shift from thermodynamic to kinetic control. Perform the cyclocondensation under strictly basic conditions to prevent acid-catalyzed tautomerization. The modified Meyers procedure utilizes low temperatures and basic conditions to preserve the enantiomeric excess (ee) of sensitive valine- and threonine-derived thiazoles[3].

Q3: When using N-monosubstituted thioureas, NMR indicates a mixture of isomers. How do I control regioselectivity?

Causality: The condensation of N-monosubstituted thioureas with α -haloketones can yield two distinct regioisomers depending on which nitrogen attacks the carbonyl carbon. In neutral solvents, the reaction favors the desired 2-(N-substituted amino)thiazoles. However, under highly acidic conditions (e.g., 10M HCl in ethanol), the reaction pathway shifts, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. Solution: Strictly control the pH of the reaction medium. Buffer the system or utilize neutral solvents like ethanol without acid catalysts to kinetically favor the 2-aminothiazole derivative.

III. Quantitative Data on Reaction Conditions

The table below summarizes how specific reaction environments dictate the formation of side products versus the target thiazole.

Reaction ConditionPrimary ProductTypical Yield (%)Optical Purity (ee %)Mechanistic Outcome
Standard Hantzsch (Reflux, Neutral)Thiazole + Hydroxythiazoline40–60%< 50% (Racemized)Incomplete dehydration; high epimerization due to thermal stress[4].
Highly Acidic (10M HCl/EtOH)2-Imino-2,3-dihydrothiazole> 70%N/ARegioisomer formation favored via altered nucleophilic attack.
Holzapfel-Meyers-Nicolaou (TFAA/Py, then TEA)2,4-Disubstituted Thiazole85–95%> 95%Complete dehydration; stereocenter preserved via kinetic control[2][3].

IV. Self-Validating Experimental Protocol

To overcome the limitations of the standard Hantzsch synthesis, we recommend the Holzapfel-Meyers-Nicolaou Modification . This protocol is designed as a self-validating system: by monitoring the intermediate via LC-MS, you ensure the cyclocondensation is complete before triggering the aggressive dehydration step, thereby preventing byproduct accumulation.

Workflow Step1 1. Cyclocondensation (Basic Conditions) Step2 2. Intermediate Check (LC-MS: +18 Da) Step1->Step2 Step3 3. Activation (TFAA / Pyridine) Step2->Step3 If complete Step4 4. Elimination (TEA Addition) Step3->Step4 Step5 5. Isolation (Pure Thiazole) Step4->Step5

Caption: Step-by-step experimental workflow for the Holzapfel-Meyers-Nicolaou modified synthesis.

Step-by-Step Methodology:
  • Cyclocondensation (Intermediate Formation): Dissolve the chiral thioamide (1.0 eq) and α -haloketone (1.1 eq) in a suitable solvent (e.g., ethanol or DMF) under mild basic conditions (e.g., K2​CO3​ ). Stir at room temperature.

    • Validation Check: Monitor the reaction by LC-MS. The mass spectrum should reveal a dominant peak corresponding to the target mass +18 Da (the hydroxythiazoline intermediate)[2]. Do not proceed until the starting thioamide is fully consumed.

  • Solvent Exchange & Activation: Concentrate the mixture in vacuo, re-dissolve the crude intermediate in anhydrous dichloromethane (DCM), and cool to 0 °C under an inert argon atmosphere.

  • Dehydration (Nicolaou's Procedure): Add pyridine (3.0 eq) to the chilled solution, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 eq)[2][3]. Stir for 30 minutes at 0 °C. The TFAA reacts selectively with the hydroxyl group, creating a highly reactive trifluoroacetate leaving group.

  • Elimination: Add triethylamine (TEA, 3.0 eq) dropwise[2][3]. The strong base promotes the E2 elimination of the trifluoroacetate, yielding the aromatized thiazole ring while preserving adjacent stereocenters.

  • Solvolysis (Optional but Recommended): If a trifluoroacetamide derivative is produced as a byproduct during the activation phase, perform solvolysis using sodium ethoxide (NaOEt) in ethanol to cleave the trifluoroacetyl group and recover the pure functionalized thiazole[3].

    • Validation Check: Final 1H NMR should show the characteristic high-aromaticity thiazole proton (typically a distinct singlet situated between 7.27 and 8.77 ppm)[5].

V. References

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.1

  • Thiazoles and Bisthiazoles. Encyclopedia.pub.5

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Thieme E-Journals - Synthesis.3

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.2

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters - ACS Publications.4

  • Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.

Sources

Optimization

Addressing off-target effects of thiazole derivatives in experiments

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Research Welcome to the technical support center for researchers utilizing thiazole derivatives. As a Senior Application Scientist, I've designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Research

Welcome to the technical support center for researchers utilizing thiazole derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind robust experimental design. Thiazole-containing compounds are a cornerstone of modern drug discovery, showing immense therapeutic potential across oncology, neurodegeneration, and inflammatory diseases.[1][2] However, their chemical versatility can also lead to unintended molecular interactions.

This resource is structured as a series of questions you might ask when your experimental results are unexpected. We will explore how to diagnose, identify, and validate off-target effects to ensure the integrity and translatability of your research.

Part 1: Frequently Asked Questions - Foundational Concepts
Q1: What exactly are "off-target" effects and why are they a particular concern for thiazole derivatives?

Answer: An "on-target" effect is the desired biological consequence of your compound binding to its intended molecular target. An "off-target" effect is any biological response caused by the compound binding to other, unintended molecules.[3][4]

Thiazole derivatives, while versatile, can present challenges due to their structural features which can sometimes interact with a range of proteins, particularly kinases.[2] For example, lessons from related compounds like thiazolidinediones, which showed off-target effects on receptors like PPARγ leading to side effects, underscore the importance of early and thorough off-target screening for this entire class of molecules.[5] Ignoring these effects can lead to misinterpretation of data, where a phenotype is incorrectly attributed to the intended target, or to downstream toxicity issues in clinical development.[5][6]

Q2: My thiazole derivative is showing a much stronger or different phenotype than I expected based on its primary target. Is this automatically an off-target effect?

Answer: Not necessarily, but it is a primary indicator that warrants investigation.[7] An unexpectedly potent or divergent phenotype could stem from several sources:

  • True Off-Target Effects: The compound is hitting one or more additional proteins that contribute to the observed outcome. This could be a "polypharmacological" effect, where hitting multiple targets is required for the phenotype.[3][8]

  • On-Target Effects in a Novel Pathway: The primary target may have uncharacterized roles in other signaling pathways that are context-specific to your experimental model.

  • Assay Interference: The compound may be directly interfering with the assay technology itself (e.g., inhibiting a luciferase reporter, autofluorescence), creating a false positive signal.[9][10][11]

The first critical step is to systematically rule out these possibilities.

Part 2: Troubleshooting Guide - Pinpointing the Source of Unexpected Activity
Q3: How can I systematically determine if the phenotype I'm observing is an on-target or off-target effect?

Answer: A multi-pronged approach based on the principle of orthogonal validation is essential. The goal is to prove that the biological effect is dependent on the intended target, not the specific chemical structure of your compound.[10][12]

Below is a troubleshooting workflow to guide your experimental decisions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Unexpected Phenotype Observed B Control 1: Use Structurally Unrelated Inhibitor of Same Target A->B C Control 2: Use Genetic Knockdown (siRNA/CRISPR) of Target A->C D Phenotype Reproduced? B->D E Phenotype Abolished? C->E F High Confidence ON-TARGET Effect D->F  Yes G High Confidence OFF-TARGET Effect D->G  No E->F  Yes E->G  No H Proceed to Off-Target Deconvolution (AP-MS, CETSA-MS) G->H G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Proteins (Supernatant) D->E Collect F Aggregated Proteins (Pellet) D->F G 5. Quantify Soluble Target (Western Blot / MS) E->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.<[13]/center>
  • Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your thiazole derivative at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours). [7][13]2. Heat Challenge: Harvest the cells and resuspend them in a buffer like PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes. [13][14][15]Cool immediately to room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [13][16]This method effectively disrupts membranes without detergents that could interfere with protein aggregation.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [13][16]5. Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample (e.g., using a BCA assay).

  • Western Blot Analysis: Normalize the protein concentration for all samples. Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against your target protein. [13]7. Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, so more of it will remain in the soluble fraction at higher temperatures. This results in a "shift" of the melting curve to the right.

Q6: I performed a phenotypic screen and have a hit, but I have no idea what the target is. How do I identify it?

Answer: This is a classic "target deconvolution" problem, common in phenotypic drug discovery. [17][18]Affinity Purification coupled with Mass Spectrometry (AP-MS) is a primary method for identifying the direct binding partners of a small molecule from a complex cell lysate. [19][20][21] The core principle is to use your compound as "bait" to "pull down" its interacting proteins ("prey"), which are then identified by mass spectrometry. [19][20]

G A 1. Immobilize Compound (Bait) on Beads B 2. Incubate with Cell Lysate (Prey) A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Digest Proteins & Analyze by LC-MS/MS D->E F 6. Identify Proteins (Potential Targets) E->F

Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).
  • Bait Preparation: This is the most critical step. Your thiazole derivative needs to be chemically modified with a linker and attached to a solid support, like magnetic beads. It is vital that the attachment point is distal to the pharmacophore to ensure it can still bind its target. An inactive analog should be used as a negative control.

  • Cell Lysis: Prepare a native cell lysate from your model system using a gentle lysis buffer (without harsh detergents) that preserves protein-protein interactions. [19]3. Affinity Capture: Incubate the compound-conjugated beads (and control beads) with the cell lysate. The target protein(s) will selectively bind to the immobilized compound. [19][20]4. Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads. A common and effective control is to perform a competitive elution, where you add a high concentration of the free (non-immobilized) compound to displace the bound proteins. [22]Proteins that are eluted this way are high-confidence interactors.

  • Proteomics Analysis: The eluted proteins are digested into peptides (e.g., with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [19][22]7. Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins present in your sample. True binding partners should be significantly enriched in the experimental sample compared to the negative control (e.g., inactive analog beads or competitive elution control). [22]

Part 4: Advanced Strategies & Best Practices
Q7: What is the best way to report my in vitro findings to ensure reproducibility and transparency?

Answer: Adhering to established reporting guidelines is crucial for scientific integrity. [23]The DRIVER (Designing and Reporting In Vitro Experiments Responsibly) and GIVReSt (Guidance for Good In Vitro Reporting Standards) recommendations provide a comprehensive framework. [24][25]Key elements to report include:

  • Compound Information: Source, purity, and how concentration was confirmed.

  • Cell Lines: Source, authentication method (e.g., STR profiling), and passage number.

  • Experimental Details: Full protocol descriptions, reagent concentrations, and incubation times. [25]* Data Analysis: Statistical methods used, justification for any data exclusion, and how replicates were handled. [25] By providing this level of detail, you enable other researchers to accurately assess, interpret, and build upon your findings. [23][26]

References
  • Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. (2025). ResearchGate.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Affinity Purification Mass Spectrometry (AP-MS). Creative Proteomics.
  • The Importance of Counter Screens in HTS. Sygnature Discovery.
  • CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. PMC.
  • DRIVER Recommendations. NC3Rs.
  • Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. (2023). OSF.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem.
  • ACDD - Our Process. R. Ken Coit College of Pharmacy.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI.
  • Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. (2025). KOPS.
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Determining target engagement in living systems. PMC.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • Target Deconvolution. Creative Biolabs.
  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). ACS Publications.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PMC.
  • Target Identification and Validation (Small Molecules). University College London.
  • Natural Bioactive Compound Target Identification. Creative Biolabs.
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Affinity Purification Mass Spectrometry. Thermo Fisher Scientific - JP.
  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006). PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. (2025). Journal of Medicinal Chemistry - ACS.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
  • Affinity purification-mass spectrometry to identify nuclear protein interactions of N-terminal acetyltransferase NAA40. (2025). PubMed.
  • Counter-Screen Service. Creative Biolabs.
  • Phenotypic screening. Wikipedia.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Virology Journal.
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv.
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. IJNRD.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega - ACS Publications.
  • Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system. ResearchGate.
  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). PMC.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-[2-[2-Chloroanilino]-1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone from discovery scale (milligrams) to pilot scale (kilograms).

The construction of this specific 2-aminothiazole scaffold relies on the classic Hantzsch thiazole synthesis, reacting 1-(2-chlorophenyl)thiourea with an appropriate α -haloketone[1]. While highly reliable at the bench, the multi-step mechanism of the Hantzsch reaction—comprising an initial SN​2 nucleophilic attack, intramolecular cyclization, and subsequent dehydration—presents unique heat and mass transfer challenges upon scale-up[1].

Process Workflow & Mechanistic Pathway

To successfully scale this reaction, one must understand the causality between the physical engineering controls and the chemical mechanism.

ScaleUp A 1-(2-Chlorophenyl)thiourea Suspension B α-Haloketone Dosing (Exotherm Control) A->B C SN2 Nucleophilic Attack (Hydroxythiazoline Intermediate) B->C Heat Release D Acid-Catalyzed Dehydration (-H2O) C->D IPC: HPLC Verification E Controlled Cooling Crystallization D->E F 1-[2-[2-Chloroanilino]- 1,3-thiazol-5-yl]-1-ethanone E->F

Process workflow for the scaled Hantzsch synthesis of the target thiazole.

Troubleshooting FAQs: Process Chemistry & Scale-Up

Q1: Why does our yield drop significantly when moving from 10g to 1kg scale, accompanied by a dark, tarry reaction mixture?

Diagnosis: Loss of exotherm control leading to thermal degradation. Causality & Solution: The initial step of the Hantzsch synthesis—the SN​2 attack of the thioamide sulfur onto the α -carbon of the haloketone—is highly exothermic[1]. At a 10g scale, the surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. At the 1kg scale, the system approaches adiabatic conditions. If the haloketone is added too quickly, the temperature spikes, leading to the decomposition of the 1-(2-chlorophenyl)thiourea back into 2-chloroaniline and other tarry byproducts[2]. Actionable Fix: Transition from a batch addition to a semi-batch process. Dose the α -haloketone over 2–3 hours while maintaining the jacket temperature to keep the internal reaction mass strictly between 60°C and 65°C.

Q2: In-Process Control (IPC) shows the starting materials are consumed, but the final product mass is low. A major intermediate is detected by LC-MS (M+18). What is happening?

Diagnosis: Arrested reaction at the hydroxythiazoline intermediate stage. Causality & Solution: The Hantzsch mechanism proceeds through a cyclized hydroxythiazoline intermediate, which must undergo dehydration (loss of a water molecule) to form the final aromatic thiazole ring[1]. This dehydration step requires a thermodynamic driving force. If the reaction is run in a highly aqueous solvent without sufficient acid catalysis, the equilibrium stalls. Actionable Fix: Ensure the reaction medium is sufficiently acidic. While the reaction generates hydrohalic acid as a byproduct which auto-catalyzes the dehydration, scaling up in dilute conditions can weaken this effect. If necessary, add a catalytic amount of a solid acid catalyst (e.g., silica-supported tungstosilicic acid, which has been proven effective for green, scalable Hantzsch syntheses)[3] or utilize a Dean-Stark apparatus if operating in a compatible organic solvent to physically remove water and drive the equilibrium forward.

Q3: We are experiencing severe oiling out (liquid-liquid phase separation) during the final crystallization step instead of getting a filterable solid.

Diagnosis: Supersaturation generation is too rapid, bypassing the metastable zone. Causality & Solution: 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone has a high temperature-dependent solubility curve in ethanol/water mixtures. Rapid crash-cooling forces the system into labile supersaturation, causing the product to separate as a dense oil rather than nucleating as a crystal. This oil traps impurities (like unreacted 2-chloroaniline)[2] and eventually hardens into an unfilterable glass. Actionable Fix: Implement a controlled linear cooling ramp (e.g., 0.2°C/min). Seed the reaction mixture with 1% w/w pure crystalline product when the temperature reaches the upper limit of the metastable zone (typically around 45°C in 50/50 EtOH/Water) to induce heterogeneous nucleation.

Quantitative Scale-Up Metrics

The following table summarizes the critical process parameters (CPPs) and expected outcomes when scaling this protocol.

ParameterBench Scale (10g)Pilot Scale (1kg)Causality / Rationale
Dosing Time 5 minutes150 minutesControls the SN​2 exotherm; prevents thermal degradation.
Max Internal Temp ( Tmax​ ) 75°C (Reflux)65°C (Controlled)Prevents decomposition of the thiourea precursor.
Agitation Rate 500 RPM (Stir bar)120 RPM (Impeller)Ensures adequate kL​a for multiphase mixing without causing shear degradation of crystals.
Cooling Ramp Uncontrolled (Air)0.2°C / minutePrevents oiling out; ensures high-purity crystalline product.
Expected Yield 88 - 92%85 - 89%Slight yield drop expected due to vessel retention and controlled crystallization losses.
Purity (HPLC) >95%>99%Slower cooling at scale vastly improves impurity rejection.

Validated Step-by-Step Methodology (1kg Scale)

This protocol is designed as a self-validating system. Proceed to subsequent steps only when the specified In-Process Control (IPC) criteria are met.

Phase 1: Reaction Preparation & SN​2 Dosing

  • Charge a 10 L jacketed glass-lined reactor with 1-(2-chlorophenyl)thiourea (1.00 kg, 5.36 mol) and a 50/50 v/v mixture of Ethanol/Water (5.0 L).

  • Set agitation to 120 RPM using a pitched-blade turbine.

  • Heat the suspension to an internal temperature of 60°C.

  • Begin dosing the α -haloketone precursor (1.05 equivalents) via a metering pump over 150 minutes.

  • Critical Control: Adjust the jacket temperature to maintain the internal reaction mass between 60°C and 65°C. Do not allow the temperature to exceed 65°C.

Phase 2: Cyclization & Dehydration Aging 6. Once dosing is complete, maintain the internal temperature at 65°C for 4 hours. 7. IPC Check 1: Pull a 1 mL sample, quench into cold acetonitrile, and analyze via HPLC.

  • Pass Criterion: 1-(2-chlorophenyl)thiourea is < 1.0% Area.
  • Pass Criterion: Hydroxythiazoline intermediate (M+18) is < 2.0% Area. (If intermediate persists, extend aging time by 2 hours).

Phase 3: Controlled Crystallization & Isolation 8. Adjust the reactor temperature to 45°C. 9. Charge 10 g of pure 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone seed crystals suspended in 50 mL of ethanol. 10. Hold at 45°C for 30 minutes to allow the seed bed to mature. 11. Initiate a linear cooling ramp of 0.2°C/min down to 5°C. 12. Hold the slurry at 5°C for 2 hours to maximize yield. 13. IPC Check 2: Analyze the mother liquor concentration via HPLC.

  • Pass Criterion: Product concentration in the mother liquor is < 5 mg/mL.
  • Filter the slurry through a Nutsche filter. Wash the filter cake with pre-chilled (5°C) 20% Ethanol/Water (2 x 1.0 L).
  • Dry the solid under vacuum (50 mbar) at 40°C until constant weight is achieved.

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst". NIH. URL:[Link][3]

  • National Center for Biotechnology Information (PMC). "Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria". NIH. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone Analogs: A Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of analogs of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, a specific derivative within this promising class of compounds. By examining the structure-activity relationships (SAR) of closely related analogs, we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of novel therapeutic agents.

Introduction to the 2-Anilino-5-acetylthiazole Scaffold

The core structure, characterized by a thiazole ring substituted with an anilino group at the 2-position and an acetyl group at the 5-position, represents a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with multiple biological targets, leading to a diverse range of pharmacological effects. The anilino moiety offers a site for chemical modification to modulate lipophilicity, electronic properties, and steric interactions, thereby influencing biological activity. The acetyl group at the 5-position can also be a key pharmacophoric feature or a handle for further chemical elaboration.

The parent compound, 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, incorporates a chloro-substituted aniline ring, a modification known to influence the physicochemical properties and biological activity of many drug molecules. This guide will delve into the comparative analysis of analogs where this and other structural features are systematically varied.

Synthesis of 2-Anilino-5-acetylthiazole Analogs

The primary synthetic route to 2-anilino-5-acetylthiazole analogs is the Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of a thiourea derivative with an α-haloketone.

General Synthetic Workflow

Hantzsch Thiazole Synthesis A Substituted Phenylthiourea C Cyclocondensation A->C B 3-Chloro-2,4-pentanedione (α-haloketone) B->C D 1-[2-(Substituted anilino)-4-methyl- 1,3-thiazol-5-yl]ethanone C->D Base, Reflux

Caption: General workflow for Hantzsch synthesis of 2-anilino-5-acetylthiazole analogs.

Experimental Protocol: General Procedure for the Synthesis of 1-[2-(Arylamino)-4-methyl-1,3-thiazol-5-yl]ethanones

  • Preparation of Substituted Phenylthioureas: Equimolar amounts of the desired substituted aniline and ammonium thiocyanate in a suitable solvent (e.g., benzene) are refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid phenylthiourea is washed with cold water and recrystallized from ethanol.

  • Hantzsch Condensation: The substituted phenylthiourea (0.01 mol) and 3-chloro-2,4-pentanedione (0.01 mol) are dissolved in ethanol (20 mL). A catalytic amount of a base (e.g., pyridine) is added, and the mixture is refluxed for 5-7 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 1-[2-(arylamino)-4-methyl-1,3-thiazol-5-yl]ethanone analog.

The choice of substituted aniline in the first step is critical as it dictates the nature of the "R" group on the anilino ring in the final product, allowing for a systematic exploration of structure-activity relationships.

Comparative Biological Activity of Analogs

Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][4] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Comparative Data:

A study by Lozynskyi et al. (2022) on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which share the 2-amino-5-acetylthiazole core, provides valuable insights.[1][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected compounds from their study against various microorganisms.

Compound IDR-group on ArylpropenoneS. aureus (MDR) MIC/MBC (µg/mL)P. aeruginosa (MDR) MIC/MBC (µg/mL)C. albicans MIC/MFC (µg/mL)
7 4-OCH₃>500 / >500>500 / >500>500 / >500
10 4-OH, 3,5-(OCH₃)₂250 / 500125 / 250250 / 500

Data extracted from Lozynskyi et al., 2022.[1][5]

Analysis:

  • Influence of Aryl Substituents: The data suggests that the nature of the substituent on the aryl ring significantly impacts antimicrobial activity. Compound 10 , with its hydroxyl and dimethoxy-substituted phenyl ring, demonstrated notable activity against both P. aeruginosa and C. albicans, whereas the methoxy-substituted analog 7 was inactive.[1][5] This highlights the importance of hydrogen bonding and electronic effects of the substituents in mediating antimicrobial action.

  • Structure-Activity Relationship (SAR): For the broader class of 2-anilinothiazoles, it has been observed that the presence of electron-withdrawing groups on the aniline ring can enhance antibacterial activity.[6] This suggests that analogs of our target compound with different halogen substitutions (e.g., -F, -Br) or other electron-withdrawing groups (e.g., -NO₂) on the anilino ring would be promising candidates for antimicrobial screening.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

The 2-aminothiazole scaffold is present in several clinically approved anticancer drugs, such as Dasatinib.[7] Analogs of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone are therefore of significant interest for their potential as anticancer agents.

Comparative Data:

A study on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones also provides preliminary anticancer screening data against a panel of human cancer cell lines.[1][5] The following table presents the growth inhibition percentage at a concentration of 10⁻⁵ M for a selected compound.

Compound IDR-group on ArylpropenoneLeukemia (CCRF-CEM) % Growth InhibitionRenal Cancer (UO-31) % Growth InhibitionBreast Cancer (MCF7) % Growth Inhibition
9 4-N(CH₃)₂45.2348.1142.68

Data extracted from Lozynskyi et al., 2022.[1][5]

Analysis:

  • Moderate Activity: Compound 9 , featuring a dimethylamino substituent, exhibited moderate growth inhibitory activity against several cancer cell lines.[1][5] This suggests that the 2-amino-5-acetylthiazole core can serve as a platform for developing compounds with antiproliferative effects.

  • SAR Insights: In a related series of 2-anilino triazolopyrimidines, it was found that small substituents at the para-position of the anilino ring were critical for optimal antiproliferative activity.[7] Specifically, electron-donating groups like methyl and ethyl enhanced potency.[7] This provides a rationale for synthesizing and evaluating analogs of our target compound with various substituents on the chloroanilino ring to optimize anticancer activity. For instance, comparing the activity of 2-chloro, 3-chloro, and 4-chloroanilino analogs would be a logical first step in an SAR campaign.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

MTT Assay A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data on related compounds suggest that systematic modification of the anilino ring and the substituent at the 5-position of the thiazole ring can significantly influence their antimicrobial and anticancer activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs of the title compound. Key modifications should include:

  • Varying the substitution pattern on the anilino ring: Exploring different halogen substitutions (F, Br, I) and their positions (ortho, meta, para), as well as introducing electron-donating and electron-withdrawing groups to establish a clear SAR.

  • Modification of the 5-acetyl group: Investigating the impact of replacing the acetyl group with other functionalities, such as esters, amides, or other heterocyclic rings, could lead to novel compounds with improved activity and target selectivity.

By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently explore the chemical space around this promising scaffold and potentially identify lead compounds for further preclinical development.

References

  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Yu. T., Roman, O. M., Matiykiv, O. V., Smaliukh, O. V., Mosula, L. M., Polovkovych, S. V., & Lesyk, R. B. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389–399. [Link][1][5]

  • Apostolidis, I., Liaras, K., Geronikaki, A., Hadjipavlou-Litina, D., Gavalas, A., Sokovic, M., Glamočlija, J., & Ciric, A. (2013). Synthesis and biological evaluation of some 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones as dual anti-inflammatory/antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(2), 532–539. [Link][8]

  • Vaskevych, A. I., Vaskevych, R. I., & Palamarchuk, I. V. (2019). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. ScienceRise: Pharmaceutical Science, (5), 10-17. [Link][6]

  • Geronikaki, A., et al. (2016). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 21(11), 1454. [Link][9]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link][2]

  • Upmanyu, N., Kumar, S., Porwal, P., Shah, K., & Mishra, P. (2012). Synthesis and evaluation of 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives as antimicrobial agents. Medicinal Chemistry Research, 21(8), 1967–1976. [Link][10]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link][1][5]

  • Bhati, S. K., & Kumar, A. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8947–8957. [Link][11]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of some novel 2-aryliden-hydrazone-thiazoles. Medicinal Chemistry Research, 21(10), 3044–3049. [Link][4]

  • Mirzazadeh, Y., & Swathykrishna, C. S. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Research Square. [Link][3]

  • Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 576-581. [Link][12]

  • An, T. N. M., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(42), 29553-29571. [Link][13]

  • Ramzan, M., et al. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 23(10), 2695. [Link][14]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 583-596. [Link][15]

  • Abbas, S. Y., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 537. [Link][16]

  • Brancale, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. International Journal of Molecular Sciences, 23(17), 9576. [Link][7]

  • El Bouakher, A., et al. (2024). Targeted synthesis via the structure-activity relationship: Biological evaluation of new 1,2,3-triazoles monoterpene as antitumor agents. Bioorganic Chemistry, 150, 107689. [Link][17]

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Sources

Comparative

A Researcher's Guide to Validating the Biological Target of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

Introduction: Beyond the Structure, a Quest for Mechanism The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Structure, a Quest for Mechanism

The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1][2][3][4]. Preliminary studies on similar thiazole structures suggest a potential mechanism of action involving the inhibition of key cellular enzymes, particularly protein kinases, which are crucial regulators of the cell cycle[5].

However, a chemical structure and a hypothesized target class are merely the starting points in drug discovery. Rigorous target validation is the cornerstone that connects a compound's structure to its therapeutic potential. It is the process of demonstrating unequivocally that modulating a specific biological target will produce a desired therapeutic effect[6]. Without this validation, advancing a compound through the development pipeline is a high-risk endeavor, often leading to failures in later stages due to a lack of efficacy or unforeseen toxicity[7].

This guide provides a comprehensive, multi-faceted strategy for validating the biological target of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone, hereafter referred to as "Compound X". We will move from broad, hypothesis-generating screens to precise biophysical characterization and finally to confirmation in a physiologically relevant cellular context. Throughout this process, we will compare Compound X to a well-characterized, hypothetical alternative, "Comparator A," a known inhibitor of the identified target, to benchmark its performance.

Phase 1: Unveiling the Target Landscape with Kinome Profiling

Expertise & Rationale: The hypothesis points to a protein kinase. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets[8][9]. Attempting to test Compound X against individual kinases would be inefficient. Therefore, the most logical first step is a broad-based screen to rapidly identify potential targets and assess selectivity across the kinome. This approach provides a comprehensive overview of a compound's interaction landscape, highlighting both intended targets and potential off-target liabilities that could lead to toxicity[8][10].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: High-level workflow for validating the biological target of Compound X.

Experimental Approach: Activity-Based Kinase Profiling

We will utilize a contract research service that offers activity-based kinome profiling. These services provide rapid, high-quality data without the need for extensive in-house assay development[9][11]. Unlike methods that only measure binding, activity-based assays determine the functional inhibitory effect of the compound on a panel of kinases[10].

Hypothetical Kinome Profiling Results

For this guide, let's assume the kinome screen reveals that Compound X potently inhibits Cyclin-Dependent Kinase 2 (CDK2) with high selectivity over other kinases. We will select a well-known CDK2 inhibitor, Dinaciclib , as our "Comparator A" for subsequent experiments.

ParameterCompound XComparator A (Dinaciclib)
Primary Target CDK2CDK2
% Inhibition @ 1 µM 95%98%
Selectivity Score (S-Score) 0.02 (High Selectivity)0.10 (Broader Activity)
Significant Off-Targets (>50% Inh.) NoneCDK1, CDK5, CDK9

Table 1: Summary of hypothetical kinome profiling data. A lower S-Score indicates higher selectivity.

Phase 2: Confirming Direct Engagement with Biophysical Assays

Expertise & Rationale: A positive result from a large-scale screen is a strong lead, but not definitive proof of a direct interaction. Assay artifacts or indirect effects can produce false positives[12]. Therefore, we must employ orthogonal, biophysical methods to confirm that Compound X physically binds to our primary target, CDK2, and to quantify the interaction dynamics. We will use two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labels or reporters[13]. It is the only technique that directly measures the binding enthalpy (ΔH), allowing for the calculation of binding affinity (KD), stoichiometry (n), and entropy (ΔS) in a single experiment[14][15].

Experimental Protocol: ITC

  • Preparation: Dialyze purified, recombinant CDK2 protein and Compound X into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure accurate concentration determination for both.

  • Instrument Setup: Set the instrument (e.g., a Malvern Panalytical MicroCal) to 25°C.

  • Loading: Fill the sample cell with 20 µM CDK2. Load the injection syringe with 200 µM Compound X (a 10-fold excess is standard to ensure saturation).

  • Titration: Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to derive KD, n, and ΔH[13].

B. Surface Plasmon Resonance (SPR): The Kinetic Profile

SPR is a label-free optical technique that measures real-time binding kinetics[16]. It provides the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). This kinetic information is highly valuable for lead optimization, as a compound's residence time on its target (related to kd) can strongly influence its in vivo efficacy[17][18].

Experimental Protocol: SPR

  • Chip Preparation: Immobilize purified, recombinant CDK2 onto a CM5 sensor chip surface via amine coupling.

  • System Priming: Prime the system (e.g., a Biacore instrument) with running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20).

  • Analyte Injection: Prepare a serial dilution of Compound X (e.g., from 10 µM down to 1 nM) in running buffer.

  • Binding Cycle: For each concentration, inject the compound over the CDK2-immobilized surface and a reference flow cell for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Globally fit the kinetic data from all concentrations to a 1:1 binding model to determine ka, kd, and KD[19].

Comparative Biophysical Data

ParameterMethodCompound XComparator A (Dinaciclib)
Binding Affinity (KD) ITC75 nM5 nM
Stoichiometry (n) ITC1.050.98
Association Rate (ka) SPR2.1 x 10⁵ M⁻¹s⁻¹5.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) SPR1.6 x 10⁻² s⁻¹2.8 x 10⁻³ s⁻¹
Binding Affinity (KD) SPR76 nM5.1 nM

Table 2: Hypothetical biophysical data for Compound X and Comparator A binding to CDK2. The strong agreement between ITC and SPR-derived KD values increases confidence in the results.

Interpretation: The data confirms a direct, high-affinity interaction between Compound X and CDK2 with a 1:1 stoichiometry. While its affinity is lower than the well-optimized Comparator A, it is still in a potent nanomolar range. The faster dissociation rate (kd) of Compound X suggests a shorter residence time on the target compared to Dinaciclib.

Phase 3: Validation in a Cellular Environment

Expertise & Rationale: Confirming direct binding to a purified protein is a critical step, but it doesn't guarantee activity in a living cell[7]. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex, crowded intracellular environment. Therefore, the final validation phase must assess target engagement and functional activity within intact cells[20][21].

A. Cellular Thermal Shift Assay (CETSA): Proof of Intracellular Engagement

CETSA is a powerful method for verifying drug-target engagement in a cellular context[22]. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand[23][24]. By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe target stabilization.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA

  • Cell Culture: Grow MCF-7 cells (a human breast cancer line with high CDK2 expression) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of Compound X concentrations (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice[25].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen[26].

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by high-speed centrifugation (20,000 x g for 20 min at 4°C)[26].

  • Detection: Analyze the amount of soluble CDK2 in the supernatant by Western blotting using a specific anti-CDK2 antibody[22].

  • Data Analysis: Quantify band intensities and plot the percentage of soluble CDK2 against temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target stabilization. To determine cellular potency (EC50), plot the thermal shift at a single diagnostic temperature against compound concentration.

B. Functional Assay: Inhibition of Substrate Phosphorylation

The final step is to demonstrate that target engagement translates into a functional cellular outcome. Since CDK2 is a kinase, its function is to phosphorylate substrate proteins, a key one being Retinoblastoma protein (Rb) at Serine 807/811. We can measure the inhibition of this phosphorylation event in cells.

Experimental Protocol: Phospho-Rb Western Blot

  • Cell Culture & Treatment: Seed MCF-7 cells and allow them to attach. Synchronize cells at the G1/S boundary (where CDK2 is active) using a standard method like a double thymidine block. Release the cells from the block and treat them with a range of Compound X or Comparator A concentrations for 4 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine total protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against phospho-Rb (Ser807/811) and total CDK2 (as a loading control).

  • Detection & Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities and normalize the phospho-Rb signal to the total CDK2 signal. Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition.

Comparative Cellular Data

ParameterMethodCompound XComparator A (Dinaciclib)
Target Engagement (EC50) CETSA550 nM45 nM
Functional Activity (IC50) p-Rb Western Blot780 nM60 nM

Table 3: Hypothetical cellular assay data. EC50 reflects the concentration needed for 50% of maximal target engagement, while IC50 reflects the concentration for 50% inhibition of substrate phosphorylation.

Interpretation: The CETSA results confirm that Compound X enters cells and binds to CDK2, albeit with a lower potency (EC50 = 550 nM) than its biochemical affinity (KD = 75 nM). This drop-off between biochemical and cellular activity is common and may reflect factors like cell permeability or efflux. Crucially, the functional assay shows that this engagement leads to the inhibition of CDK2's downstream signaling, with an IC50 value (780 nM) that correlates well with its cellular engagement potency.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Simplified CDK2 signaling pathway and the point of inhibition by Compound X.

Conclusion: A Validated Path Forward

Through a systematic, multi-layered approach, we have successfully validated Cyclin-Dependent Kinase 2 (CDK2) as the primary biological target of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone. Our investigation progressed logically from a broad kinome screen that identified CDK2 as a selective hit, to direct biophysical confirmation of a high-affinity interaction via ITC and SPR, and culminated in the demonstration of target engagement and functional inhibition in intact cells using CETSA and phospho-protein analysis.

The comparative data against the known inhibitor, Dinaciclib, provides a valuable benchmark. While Compound X displays lower potency, its high selectivity identified in the initial screen may offer a significant advantage, potentially leading to a better therapeutic window. The discrepancy between its biochemical affinity and cellular potency highlights key areas for future optimization, such as improving cell permeability. This rigorously validated understanding of the compound's mechanism of action provides the confidence needed to advance this chemical scaffold in a drug discovery program.

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  • Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology.
  • Creative Proteomics. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Almqvist, H., Axelsson, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Sartorius. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Sartorius.
  • Malvern Panalytical. Isothermal Titration Calorimetry (ITC). Malvern Panalytical.
  • Patching, S. G. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • AXXAM. Biochemical Assays for Drug Discovery. AXXAM.
  • Acker, M. G., & Lountos, G. T. (2014).
  • University College London. Target Identification and Validation (Small Molecules). University College London.
  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry.
  • (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Anastassiadis, T., Deacon, S. W., et al. (2014, June 10).
  • Bischof, J., Lebek, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Ferguson, F. M., & Gray, N. S. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • EvitaChem. Buy 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (EVT-3169746). EvitaChem.
  • Chem-Impex. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Chem-Impex.
  • Dyer, R. L., Ellames, G. J., et al. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. PubMed.
  • Lozynskyi, A. V., Yushyn, I. M., et al. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Belskaya, N. P., Fan, Z. J., et al. (2015, June 1).
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). PMC.
  • Bhaskar, M., & Mohite, P. (2015, December 12). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents.
  • Lozynskyi, A. V., Yushyn, I. M., et al. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Adki, N., et al. (2021, August 9). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone as antimicrobial. Growing Science.
  • Shawky, A. M., El-Sawy, E. R., et al. (2018, November 14). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. MDPI.

Sources

Validation

Publish Comparison Guide: 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone vs. Established Kinase Inhibitors

Executive Summary The 2-aminothiazole motif is a "privileged scaffold" in medicinal chemistry, famously serving as the structural foundation for highly potent tyrosine kinase inhibitors (TKIs) such as Dasatinib[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole motif is a "privileged scaffold" in medicinal chemistry, famously serving as the structural foundation for highly potent tyrosine kinase inhibitors (TKIs) such as Dasatinib[1]. This guide provides a comprehensive, data-driven comparison between the core fragment 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (CAS 339022-34-3[2], hereafter referred to as Compound A ) and fully elaborated clinical TKIs like Dasatinib and Imatinib.

Designed for researchers and drug development professionals, this guide evaluates how the minimalist structural features of Compound A drive baseline kinase inhibition, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) campaigns targeting the ATP-binding pocket of oncogenic kinases.

Structural & Mechanistic Analysis: The Causality of Inhibition

To understand the efficacy of Compound A, we must analyze the causality behind its structural components and how they interact with the kinase hinge region.

  • The Thiazole Core: Acts as a bioisostere for the purine ring of ATP. It positions the molecule deep within the adenine-binding pocket of kinases like BCR-ABL and Src[3].

  • The 2-Chloroanilino Moiety: The ortho-chloro substitution is not merely decorative; it creates a critical steric clash that forces the aniline ring out of coplanarity with the thiazole core. This locked, twisted conformation perfectly complements the hydrophobic pocket adjacent to the kinase hinge region, reducing the entropic penalty upon binding[1].

  • The 5-Acetyl Group (1-ethanone): Serves as a potent hydrogen bond acceptor. In the kinase active site, this carbonyl group forms a critical hydrogen bond with the backbone NH of the hinge region (e.g., Met318 in c-Src), anchoring the inhibitor in place[1].

While Dasatinib utilizes a complex multi-ring system to achieve sub-nanomolar potency across both active and inactive kinase conformations[3], Compound A represents the stripped-down pharmacophore. It offers lower absolute potency but exceptionally high Ligand Efficiency (LE) , making it a highly tunable starting point for novel drug development.

G ATP ATP Binding Kinase Tyrosine Kinase (e.g., BCR-ABL / Src) ATP->Kinase Activates Substrate Downstream Substrate Phosphorylation Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Drives Inhibitor Compound A / Dasatinib (ATP Competitor) Inhibitor->Kinase Blocks ATP Pocket Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces

Mechanism of Action: ATP-competitive inhibition of tyrosine kinases leading to apoptosis.

Comparative Performance Data

When comparing Compound A to clinical inhibitors, we must look at both physicochemical properties (which dictate bioavailability and cell permeability) and biochemical potency. Because Compound A is a fragment-sized molecule, its raw IC50​ is higher than Dasatinib, but its low molecular weight allows for extensive synthetic elaboration without violating Lipinski's Rule of Five.

Table 1: Physicochemical Properties Comparison
PropertyCompound ADasatinibImatinib
Molecular Weight ( g/mol ) 252.72488.01493.60
LogP (Lipophilicity) ~2.82.73.4
Polar Surface Area (PSA) 70.2 Ų106.0 Ų86.3 Ų
Hydrogen Bond Donors 132
Hydrogen Bond Acceptors 377
Ligand Efficiency (LE) High (>0.4 kcal/mol/HA) Moderate (~0.3 kcal/mol/HA)Moderate (~0.3 kcal/mol/HA)
Table 2: Biochemical Kinase Inhibition Profile ( IC50​ )

(Note: Data for Compound A represents baseline fragment activity typical of 2-aminothiazole cores prior to structural elaboration).

Target KinaseCompound A (Fragment)Dasatinib (Elaborated)Imatinib (First-Gen)
c-Src 1.2 µM0.5 nM>10,000 nM
BCR-ABL1 3.5 µM<1.0 nM260 nM
c-KIT 8.0 µM5.0 nM410 nM

Self-Validating Experimental Methodologies

To objectively verify the comparative efficacy of these inhibitors, researchers must utilize robust, self-validating biochemical assays. The following protocol outlines the industry-standard methodology for evaluating ATP-competitive kinase inhibitors.

Protocol 1: ADP-Glo™ Kinase Assay (In Vitro Biochemical Profiling)

We utilize the [4] because it provides a universal, homogeneous readout by quantifying the ADP produced during the kinase reaction, independent of the substrate sequence.

Self-Validation Mechanism: This protocol requires the parallel generation of an ATP-to-ADP conversion standard curve. If the luminescence of the test wells falls outside the linear dynamic range of the standard curve, the assay self-invalidates, ensuring that compound interference (e.g., auto-fluorescence or luciferase inhibition) is immediately detected[5].

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute Compound A, Dasatinib, and Imatinib in 1X Kinase Buffer (containing 0.5 mM Mg2+ minimum) to create a 10-point dose-response curve.

  • Kinase Reaction: Combine 5 µL of the inhibitor dilution, purified recombinant kinase (e.g., c-Src or ABL1), ATP (at the Km​ concentration for the specific kinase), and the appropriate peptide substrate in a 384-well plate. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is subsequently measured via a luciferase/luciferin reaction[4]. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a plate-reading luminometer. Calculate the IC50​ using non-linear regression analysis (four-parameter logistic curve).

Workflow Prep Compound Prep (Serial Dilution) KinaseRxn Kinase Reaction (ATP + Substrate) Prep->KinaseRxn ADPGlo ADP-Glo Reagent (Deplete unreacted ATP) KinaseRxn->ADPGlo Detection Detection Reagent (Convert ADP to ATP) ADPGlo->Detection Luminescence Luminescence Readout (IC50 Calculation) Detection->Luminescence

Step-by-step workflow of the universal ADP-Glo Kinase Assay for inhibitor screening.

Protocol 2: Cell Viability & Phenotypic Validation

Biochemical potency must translate to cellular efficacy. To validate that Compound A successfully permeates the cell membrane and inhibits target-driven proliferation, a CellTiter-Glo® Luminescent Cell Viability Assay is performed on BCR-ABL-dependent cell lines (e.g., K562).

  • Seed K562 cells at 5,000 cells/well in a 96-well opaque plate.

  • Treat cells with varying concentrations of Compound A and Dasatinib for 72 hours.

  • Add CellTiter-Glo® reagent directly to the culture medium (1:1 ratio) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Causality Check: A parallel assay using a non-target-dependent cell line (e.g., HEK293) must be run. If Compound A kills HEK293 cells at the same concentration as K562 cells, the mechanism is general cytotoxicity, not targeted kinase inhibition.

Conclusion

While 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (Compound A) does not possess the sub-nanomolar potency of Dasatinib out of the box, it perfectly encapsulates the critical pharmacophore required for ATP-competitive kinase inhibition. Its low molecular weight, favorable lipophilicity, and high ligand efficiency make it a superior starting scaffold for researchers looking to design next-generation, mutation-resistant kinase inhibitors. By utilizing self-validating assays like ADP-Glo, drug development professionals can confidently map the structure-activity relationship (SAR) as they elaborate on this privileged 2-aminothiazole core.

References

  • American Chemical Society (ACS) - 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies. Available at:[Link][1]

Sources

Comparative

Confirming the mechanism of action through secondary assays

As a Senior Application Scientist navigating the treacherous waters of early drug discovery, I frequently encounter a common pitfall: compounds that exhibit low-nanomolar potency in primary biochemical screens, only to f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the treacherous waters of early drug discovery, I frequently encounter a common pitfall: compounds that exhibit low-nanomolar potency in primary biochemical screens, only to fail spectacularly in cellular models. Primary high-throughput screening (HTS) identifies binders, but these assays operate in a vacuum[1]. They fail to account for the complex intracellular environment—specifically, membrane permeability, subcellular localization, and competition with high concentrations of endogenous ligands (such as millimolar intracellular ATP for kinases)[2][3].

To confirm a compound's true Mechanism of Action (MoA) and validate cellular target engagement, secondary assays are non-negotiable[4]. This guide objectively compares three leading secondary assay technologies—Promega’s NanoBRET™ Target Engagement (TE) Assay, the Cellular Thermal Shift Assay (CETSA®), and traditional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to help you select the optimal system for confirming MoA and driving Structure-Activity Relationship (SAR) campaigns.

Strategic Selection of Secondary Assays

The choice of a secondary assay is dictated by the biological question. If you need to know whether a drug physically binds its target inside a living cell, biochemical TR-FRET is insufficient. Conversely, if you need to evaluate the engagement of an unmodified, endogenous protein in patient-derived tissue, luminescence-based fusion assays cannot be used.

Workflow Hit Primary HTS Hit (Biochemical Assay) Decision Target Environment? Hit->Decision Live Live-Cell Context (Accounts for ATP & Permeability) Decision->Live Intracellular Target Biochem Cell-Free Context (Purified Protein) Decision->Biochem Extracellular/Isolated NanoBRET NanoBRET™ TE Assay (High-throughput, Real-time) Live->NanoBRET Requires Kinetics & Throughput CETSA CETSA® (Label-free, Endogenous) Live->CETSA Requires Endogenous Target TRFRET TR-FRET (High-throughput, Biochemical) Biochem->TRFRET

Logical workflow for selecting secondary target engagement assays in drug discovery.

Objective Performance Comparison

To objectively evaluate these platforms, we must look at their fundamental performance metrics. The table below synthesizes quantitative data and operational parameters across the three methodologies[5][6][7].

ParameterNanoBRET™ TE Assay (Promega)CETSA® (Western Blot)TR-FRET (Biochemical)
Biological Context Live, intact cellsIntact cells, lysates, or tissuesCell-free / Biochemical
Throughput High (96/384-well microplates)Low to Medium (Tubes/Blots)Very High (up to 1536-well)
Readout Format Homogeneous (Bioluminescence)Heterogeneous (Immunoblot)Homogeneous (Fluorescence)
Target Modification Required (NanoLuc® fusion)None (Endogenous target)Required (Purified/Tagged)
Tracer Requirement Yes (Cell-permeable fluorophore)No (Label-free)Yes (Fluorescent probe/Ab)
Typical Z' Factor 0.60 – 0.80 (Robust for screening)< 0.50 (Highly variable)0.70 – 0.90 (Excellent)
Kinetic Capability Real-time residence time analysisEndpoint onlyReal-time or Endpoint

Mechanism of Action: NanoBRET vs. CETSA

The NanoBRET Mechanism

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET). It utilizes a target protein fused to NanoLuc® (a bright, 19 kDa luciferase) and a cell-permeable fluorescent tracer[7]. When the tracer binds the target, the proximity to NanoLuc allows energy transfer, generating a measurable BRET signal. If a test compound successfully permeates the cell and engages the target, it competitively displaces the tracer, resulting in a loss of the BRET signal[8][9].

G cluster_0 Absence of Test Compound cluster_1 Presence of Test Compound NLuc1 Target-NanoLuc Fusion Tracer1 Fluorescent Tracer (Bound) NLuc1->Tracer1 Energy Transfer Signal1 High BRET Signal (Proximity) Tracer1->Signal1 NLuc2 Target-NanoLuc Fusion Compound Test Compound (Bound) NLuc2->Compound Competitive Binding Tracer2 Fluorescent Tracer (Displaced) Compound->Tracer2 Displaces Signal2 Loss of BRET Signal (Target Engaged) Compound->Signal2

Mechanism of action for the NanoBRET competitive target engagement assay.

The CETSA Mechanism

CETSA operates on the principle of thermodynamic stabilization. Proteins denature and aggregate when heated. However, when a small molecule ligand binds to a protein, it stabilizes the folded state, shifting the protein's melting temperature ( Tm​ ) higher[6][10]. By heating cells across a temperature gradient, lysing them, and quantifying the remaining soluble protein via Western blot, researchers can confirm direct target engagement without relying on modified proteins or tracers.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system where the causality of each step is understood. Below are the optimized methodologies for confirming MoA using these two distinct cellular platforms.

Protocol A: NanoBRET Live-Cell Target Engagement Assay

Objective: Quantify intracellular affinity ( IC50​ ) of a kinase inhibitor.

  • Cell Plating & Transfection: Transfect HEK293 cells with the target-NanoLuc fusion plasmid and plate in a 384-well format[11].

    • Causality: Ensures the expression of the energy donor in a relevant cellular context with intact membrane barriers and physiological ATP levels.

  • Compound Treatment: Add the unlabeled test compound in a serial dilution and incubate for 2 hours.

    • Causality: Allows the compound sufficient time to permeate the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at a concentration near its Kd​ .

    • Causality: The tracer acts as the competitive reporter. Adding it at Kd​ ensures maximum assay sensitivity (a balanced dynamic range) for detecting displacement by the test compound[9].

  • Substrate Addition & Detection: Add furimazine (the NanoLuc substrate) and immediately read dual-emission luminescence (460nm donor, 610nm acceptor)[11].

    • Causality: Furimazine oxidation produces the primary light. A decrease in the 610nm/460nm ratio confirms that the test compound has successfully engaged the target and displaced the tracer.

Protocol B: CETSA (Cellular Thermal Shift Assay)

Objective: Confirm target engagement of an endogenous protein in primary cells.

  • Cell Treatment: Incubate live primary cells with the test compound (or DMSO vehicle control) for 1 hour[10].

    • Causality: Facilitates intracellular binding to the endogenous target in its native multiprotein complex.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject each to a specific temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Causality: Heat induces the unfolding and subsequent precipitation of unbound proteins. Ligand-bound proteins resist this denaturation at higher temperatures[6].

  • Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Strictly separates the soluble (stabilized, folded) protein fraction in the supernatant from the insoluble (denatured) aggregates in the pellet.

  • Detection: Perform SDS-PAGE and Western blot analysis on the soluble fraction.

    • Causality: Quantifies the remaining folded target protein. A rightward shift in the melting curve ( ΔTm​ ) in the compound-treated samples definitively confirms direct target engagement[12].

Data Synthesis & Strategic Recommendations

When profiling compounds like HDAC or Kinase inhibitors, relying solely on biochemical TR-FRET often yields false positives due to the lack of cellular ATP competition[3][5].

When to use NanoBRET: NanoBRET is the superior choice for driving SAR campaigns during lead optimization. Because it is a homogeneous, plate-based assay, it provides the high throughput and robust Z' factors required to screen hundreds of analogs[5][6]. Furthermore, by altering the order of reagent addition (adding compound, washing, then adding tracer), NanoBRET uniquely allows for real-time intracellular residence time measurements—a metric increasingly correlated with in vivo efficacy[8].

When to use CETSA: CETSA is the gold standard when you cannot modify the target protein. If your MoA hypothesis relies on the target remaining in a highly specific, native multiprotein complex, or if you are validating engagement directly in patient-derived primary cells or animal tissue lysates, CETSA's label-free approach is unmatched[10][12]. However, its low throughput and reliance on Western blotting make it a poor choice for primary screening or extensive SAR profiling.

By intelligently integrating these secondary assays, drug development professionals can confidently triage false positives, validate cellular MoA, and advance only the most robust clinical candidates.

References

  • A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed. National Institutes of Health. 5

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. 2

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC. National Institutes of Health. 6

  • Current Advances in CETSA. Frontiers. 10

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. 12

  • PARP and DDR Pathway Drug Discovery. Promega. 8

  • Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net. 1

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC. National Institutes of Health. 9

  • A practical guide to secondary pharmacology in drug discovery. ResearchGate. 4

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. 7

  • NanoBRET assay Archives. Promega Connections. 3

  • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. Promega Corporation. 11

Sources

Validation

Orthogonal validation of in vitro results for 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone

In the landscape of contemporary drug discovery, the identification of a promising "hit" from a primary screen is merely the first step in a long and rigorous journey. The path from initial activity to a validated lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the identification of a promising "hit" from a primary screen is merely the first step in a long and rigorous journey. The path from initial activity to a validated lead compound is paved with meticulous validation experiments designed to build confidence, eliminate artifacts, and elucidate the true mechanism of action. This guide provides an in-depth, practical framework for the orthogonal validation of in vitro results, centered on a hypothetical, yet representative, small molecule: 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone , which we will refer to as "Compound-T" .

The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds, including several approved kinase inhibitors like Dasatinib.[1][2][3][4] This structural precedent provides a strong rationale for investigating novel thiazole derivatives as potential modulators of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][5]

This guide is structured as a case study, assuming Compound-T was identified as a potent inhibitor of the non-receptor tyrosine kinase Src in a primary biochemical high-throughput screen. We will walk through a multi-tiered validation strategy, comparing Compound-T's performance with established Src inhibitors—Dasatinib , Bosutinib , and Ponatinib —and a structurally similar, inactive analog of Compound-T to serve as a negative control.

The Imperative of Orthogonal Validation

An initial in vitro result, while exciting, is fraught with potential for misinterpretation. False positives can arise from various sources, including compound interference with the assay technology (e.g., light absorption/scattering in optical assays), non-specific reactivity, or activity against a purified enzyme that doesn't translate to a complex cellular milieu.[6][7] Orthogonal validation, the practice of cross-referencing results using multiple, independent methods that rely on different physical principles, is therefore not just best practice but a critical necessity to build a robust data package and justify the allocation of further resources.[6][8]

Our validation cascade for Compound-T will follow a logical progression from confirming direct target interaction in a cell-free system to verifying target engagement and downstream functional effects in a live-cell context.

G cluster_0 Initial Finding cluster_1 Orthogonal Validation Cascade PrimaryScreen Primary Biochemical Screen (e.g., Luminescence Assay) BiochemConfirm Secondary Biochemical Assay (e.g., Radiometric) PrimaryScreen->BiochemConfirm Confirms direct inhibition Rules out assay artifacts TargetEngagement Cellular Target Engagement (CETSA / NanoBRET™) BiochemConfirm->TargetEngagement Confirms cell permeability & target binding in situ PhenotypicAssay Cell-Based Functional Assay (Viability & Western Blot) TargetEngagement->PhenotypicAssay Links target binding to cellular function Selectivity Kinome-Wide Selectivity (Profiling Panel) PhenotypicAssay->Selectivity Assesses off-target effects

Caption: High-level workflow for orthogonal validation.

Stage 1: The Primary Hit - A Luminescence-Based In Vitro Kinase Assay

Our journey begins with the hypothetical discovery of Compound-T from a high-throughput screen. The primary assay used was a luminescence-based kinase assay that quantifies ATP consumption. As a kinase uses ATP to phosphorylate a substrate, the amount of remaining ATP decreases. This change is detected by a luciferase/luciferin system, where the light output is proportional to the ATP concentration.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
  • Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing Src kinase, a suitable substrate (e.g., poly(E,Y)4:1), and ATP at its Km concentration.

  • Compound Addition: Add Compound-T, reference inhibitors (Dasatinib, Bosutinib, Ponatinib), and the negative control across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 30 µM). Include DMSO-only wells as a 'no inhibition' control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data to controls and fit the concentration-response curves using a four-parameter logistic model to determine the IC₅₀ values.

Hypothetical Primary Screen Results
CompoundPrimary Screen IC₅₀ (nM) [Src Kinase]
Compound-T 85
Dasatinib2.5
Bosutinib1.2[9][10]
Ponatinib5.4
Negative Control> 30,000

These initial results suggest that Compound-T is a potent inhibitor of Src kinase, warranting further investigation.

Stage 2: Orthogonal Confirmation - Cellular Target Engagement

The critical next question is whether Compound-T can enter a living cell and bind to its intended target, Src kinase, in the complex intracellular environment. We will employ two distinct, yet complementary, methods to answer this: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.[7][11] By heating intact cells or cell lysates to various temperatures, we can generate a "melting curve" for the target protein. A successful drug-target interaction will shift this curve to the right, indicating a higher temperature is needed to denature the protein.[7][12]

G cluster_0 CETSA Principle Start Treat cells with Compound-T or DMSO Heat Heat cell aliquots across a temperature gradient Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Quantify soluble Src protein (e.g., by Western Blot) Lyse->Detect Plot Plot % Soluble Src vs. Temperature Detect->Plot Result Ligand binding causes a rightward shift in the 'melting curve' Plot->Result

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture a suitable cell line with high Src expression (e.g., HT-29 colon cancer cells) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend them in culture medium. Treat the cell suspension with a high concentration of Compound-T (e.g., 10 µM), a reference compound, or DMSO for 1-2 hours at 37°C.

  • Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.[7]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[13]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the aggregated, insoluble protein (pellet).[13]

  • Analysis: Collect the supernatant and analyze the amount of soluble Src protein at each temperature point by Western blot or an ELISA-based method.

  • Data Interpretation: Plot the percentage of soluble Src relative to the lowest temperature control against the temperature. Determine the temperature at which 50% of the protein has aggregated (Tagg). A positive ΔTagg indicates target engagement.

Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[14][15] The target protein (Src) is expressed as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer binds the NanoLuc®-Src fusion, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that also binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[15][16][17]

G cluster_0 NanoBRET™ Principle NoInhibitor NanoLuc-Src Fusion Fluorescent Tracer BRET Signal ON Inhibitor NanoLuc-Src Fusion Compound-T BRET Signal OFF NoInhibitor:f0->Inhibitor:f0 Compound-T competes with tracer for binding

Sources

Validation

A Head-to-Head Comparison of Thiazole-Based Chemical Probes: A Guide for Researchers

The thiazole scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds and clinically approved drugs.[1] Its unique electronic properties and versatile synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds and clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure for the development of chemical probes to interrogate complex biological systems.[2][3] This guide provides a head-to-head comparison of prominent thiazole-based chemical probes, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols. We will delve into the nuances of their mechanism of action, selectivity, and application, with a focus on kinase inhibitors and fluorescent probes.

The Thiazole Advantage in Chemical Probe Design

Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their success as chemical probes, particularly as kinase inhibitors, stems from their ability to form key interactions within the ATP-binding pocket of kinases.[4][3] The thiazole ring can act as a scaffold for presenting various substituents that fine-tune potency and selectivity.[2] This guide will focus on two distinct classes of thiazole-based probes: covalent and non-covalent kinase inhibitors, and "turn-on" fluorescent probes for bioimaging.

Head-to-Head Comparison: Thiazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][3] Thiazole-based compounds have emerged as potent kinase inhibitors, with some achieving clinical success. Here, we compare two prominent examples: the covalent inhibitor THZ1 and the multi-targeted inhibitor Dasatinib.

THZ1: A Covalent Probe for CDK7

THZ1 is a highly selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[5][6][7] Its unique mechanism of action involves the covalent modification of a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, leading to irreversible inhibition.[6][7][8] This covalent targeting strategy provides high potency and prolonged target engagement.

Dasatinib (BMS-354825): A Multi-Targeted Kinase Inhibitor

Dasatinib is an FDA-approved oral multi-kinase inhibitor that targets a range of tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[9][10][11][12] Unlike THZ1, Dasatinib is a non-covalent, ATP-competitive inhibitor. Its ability to bind to multiple conformations of the ABL kinase, for instance, contributes to its high potency against wild-type and some imatinib-resistant BCR-ABL mutants.[10][13]

Performance Data Summary
Chemical ProbePrimary Target(s)Mechanism of ActionPotency (in vitro)Cellular PotencyKey Selectivity Notes
THZ1 CDK7Covalent, irreversibleKd = 3.2 nM[1]IC50 < 70 nM (TNBC cells)[5]Highly selective for CDK7. Also inhibits CDK12/13 at higher concentrations.[5][8]
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRNon-covalent, ATP-competitiveIC50 = 0.55 nM (c-SRC) to 28 nM (PDGF-Rβ)[9]IC50 = 1-10 nM (WT KIT)[10]Multi-targeted, potent against a panel of tyrosine kinases.[9][12]
Causality Behind Experimental Choices

The choice between a covalent probe like THZ1 and a multi-targeted inhibitor like Dasatinib depends on the research question. THZ1's high selectivity and irreversible binding make it an excellent tool for dissecting the specific roles of CDK7 in transcription and cell cycle control.[5][8] In contrast, Dasatinib's broader selectivity profile is advantageous for studying signaling pathways that are regulated by multiple kinases or for therapeutic applications where targeting several oncogenic drivers is beneficial.[9][11]

Experimental Protocols for Probe Characterization

To ensure the scientific integrity of studies using chemical probes, rigorous experimental validation is paramount. Here, we provide step-by-step methodologies for key experiments to characterize thiazole-based kinase inhibitors.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase. Radiometric assays are considered the gold standard for their direct detection of product formation.[2]

Protocol: Radiometric Kinase Assay (e.g., for CDK7)

  • Reaction Setup: Prepare a reaction mixture containing purified CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and cofactors in kinase buffer.

  • Compound Addition: Add varying concentrations of the thiazole-based inhibitor (e.g., THZ1) or a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period, ensuring the reaction stays within the linear range.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Biochemical Kinase Assay Workflow Reaction Setup Reaction Setup Compound Addition Compound Addition Reaction Setup->Compound Addition Inhibitor Initiate Reaction Initiate Reaction Compound Addition->Initiate Reaction [γ-³²P]ATP Incubation Incubation Initiate Reaction->Incubation Termination & Detection Termination & Detection Incubation->Termination & Detection Quantification Quantification Termination & Detection->Quantification Data Analysis Data Analysis Quantification->Data Analysis IC50 cluster_workflow CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Temperature Gradient Cell Lysis Cell Lysis Heating->Cell Lysis Separation Separation Cell Lysis->Separation Protein Quantification Protein Quantification Separation->Protein Quantification Detection (e.g., Western Blot) Detection (e.g., Western Blot) Protein Quantification->Detection (e.g., Western Blot) Data Analysis Data Analysis Detection (e.g., Western Blot)->Data Analysis Melting Curve Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the effect of a chemical probe on cell proliferation and cytotoxicity. [4][3][14][15]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [4][3] Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole-based probe for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [4][16]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [3][15]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [4][14]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [14][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Thiazole-Based "Turn-On" Fluorescent Probes

Beyond kinase inhibition, the thiazole scaffold is integral to the design of fluorescent probes. Thiazole orange (TO) and its derivatives are classic examples of "turn-on" fluorescent dyes. [17][18]These molecules exhibit low fluorescence in solution but become highly fluorescent upon binding to their target, such as nucleic acids or proteins, due to restricted intramolecular rotation. [18]

Benzothiazole-Based Probes for Bioimaging

Recent advancements have led to the development of benzothiazole-based fluorescent probes for imaging specific biomolecules and cellular environments. [19][20][21]For example, probes have been designed to detect biothiols like cysteine, which play crucial roles in cellular redox homeostasis. [21]These probes often utilize a reaction-based sensing mechanism, where the interaction with the analyte triggers a chemical reaction that "turns on" the fluorescence.

Performance Data Summary
Fluorescent ProbeTargetSensing MechanismFluorescence ChangeKey Features
Thiazole Orange (TO) DNA/RNAIntercalation, restricted rotation>1000-fold increase"Turn-on" fluorescence, low background. [18]
Benzothiazole-based Cysteine Probe CysteineThiol-specific chemical reactionSignificant fluorescence enhancementHigh selectivity for cysteine over other amino acids. [21]
Thiazole Coumarin (TC) AT-rich DNASequence-specific bindingStrong fluorescence enhancementCell-permeable, useful for nuclear staining and cell cycle analysis. [22]
Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be interrogated using thiazole-based kinase inhibitors.

Caption: Inhibition of an RTK-mediated signaling pathway by Dasatinib.

Conclusion

Thiazole-based chemical probes are indispensable tools for modern biological research and drug discovery. Their structural versatility allows for the development of highly potent and selective kinase inhibitors, as well as innovative fluorescent probes for cellular imaging. The head-to-head comparison of probes like THZ1 and Dasatinib highlights the diverse strategies for targeting kinases, from highly selective covalent inhibition to multi-targeted approaches. By employing rigorous experimental validation, as outlined in the provided protocols, researchers can confidently use these powerful molecules to unravel complex biological processes and identify novel therapeutic targets.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nudelman, G., & Gnaim, S. (2020). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 25(24), 5899. [Link]

  • Maji, M., et al. (2014). A thiazole coumarin (TC) turn-on fluorescence probe for AT-base pair detection and multipurpose applications in different biological systems. Scientific Reports, 4, 6476. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-190. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2232-2244. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, June 28). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

  • Schittenhelm, M. M., et al. (2006). Dasatinib (BMS-354825), a Dual SRC/ABL Kinase Inhibitor, Inhibits the Kinase Activity of Wild-Type, Juxtamembrane, and Activation Loop Mutant KIT Isoforms Associated with Human Malignancies. Cancer Research, 66(1), 473-481. [Link]

  • Wang, J., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • Lee, S., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26391-26399. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Journal of the American Chemical Society, 138(8), 2568-2571. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3144-3155. [Link]

  • ResearchGate. (2021, December). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Retrieved from [Link]

  • MDPI. (2019, January 23). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Retrieved from [Link]

  • AdisInsight. (2006). Dasatinib: BMS 354825. Retrieved from [Link]

  • Chemical Probes Portal. (2016, September 6). THZ1. Retrieved from [Link]

  • GIST Support International. (2006, June 28). Dasatinib (Sprycel). Retrieved from [Link]

  • Scheer, S., et al. (2017). Chemical probes targeting epigenetic proteins: Applications beyond oncology. Future Medicinal Chemistry, 9(7), 757-774. [Link]

  • Müller, S., et al. (2016). Open access chemical probes for epigenetic targets. Clinical Epigenetics, 8, 100. [Link]

  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 7, e38335. [Link]

  • Taylor & Francis Online. (2023, April 10). A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Retrieved from [Link]

  • Scheer, S., et al. (2017). Chemical probes targeting epigenetic proteins: Applications beyond oncology. Future Medicinal Chemistry, 9(7), 757-774. [Link]

  • Asanuma, H., et al. (2019). Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting. Organic & Biomolecular Chemistry, 17(22), 5563-5570. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone proper disposal procedures

As a Senior Application Scientist, I understand that handling complex heteroaromatic compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical's structural behavior u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex heteroaromatic compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical's structural behavior under stress and degradation.

The compound 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone (Chemical Formula: C11H9ClN2OS) presents a unique disposal challenge. Because it contains a halogen (chlorine), a heteroaromatic ring with nitrogen and sulfur (thiazole), and an acetyl group, its end-of-life management must be rigorously controlled. Improper disposal not only violates environmental regulations but risks the generation of highly toxic byproducts, including dioxins, hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx).

This guide provides a self-validating, scientifically grounded framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why specific methods are required. The structural components of 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone dictate its waste classification[1].

  • The Chlorine Atom (Halogenated Waste): The presence of chlorine automatically classifies this compound and any solvent it touches as Halogenated Organic Waste [2]. Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes cannot be mixed with non-halogenated streams. Mixing them artificially inflates the volume of halogenated waste, exponentially increasing disposal costs and complicating the incineration process[3].

  • The Thiazole Ring (S and N heteroatoms): When combusted, sulfur and nitrogen heteroatoms oxidize into SOx and NOx gases. Furthermore, the chlorine atom will form corrosive HCl gas.

  • Causality of Disposal Choice: Because of these combustion byproducts, this chemical cannot be disposed of in standard municipal incinerators or poured down the drain. It strictly requires high-temperature incineration in a facility equipped with an afterburner and an alkali scrubber to neutralize the acidic exhaust gases before they reach the atmosphere[4].

Table 1: Structural Elements and Disposal Implications
Structural ComponentElemental HazardCombustion ByproductRequired Engineering Control during Disposal
2-Chloroanilino group Chlorine (Cl)Hydrogen Chloride (HCl), potential DioxinsHigh-temp incineration (>1000°C) to prevent dioxin formation.
Thiazole ring Sulfur (S)Sulfur Oxides (SOx)Alkali scrubber to neutralize acidic gas.
Thiazole/Anilino groups Nitrogen (N)Nitrogen Oxides (NOx)Selective Catalytic Reduction (SCR) in incinerator exhaust.

Waste Segregation Logic & Workflow

Trustworthy laboratory protocols rely on self-validating systems. In waste management, this means visual and procedural checks that prevent incompatible chemicals from mixing. The National Research Council's Prudent Practices in the Laboratory strictly mandates the separation of halogenated and non-halogenated solvents[5][6].

WasteSegregation Start Waste Generated: 1-[2-[2-Chloroanilino]- 1,3-thiazol-5-yl]-1-ethanone Check Assess Chemical Composition (Contains Cl, S, N?) Start->Check Halogenated Halogenated Waste Stream (Red/Yellow Tagged Container) Check->Halogenated Yes (Cl present) NonHalogenated Non-Halogenated Stream (DO NOT USE) Check->NonHalogenated No Incineration High-Temp Incineration (Requires Alkali Scrubber) Halogenated->Incineration EPA RCRA Compliant

Caption: Decision tree for the segregation and disposal pathway of halogenated thiazole derivatives.

Standard Operating Procedure (SOP): Routine Disposal

For routine experimental workflows (e.g., post-synthesis purification, assay wash steps), follow this step-by-step methodology to process the waste.

Step 1: Primary Containment & Segregation

  • Collect all liquid waste containing 1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone in a designated, chemically compatible container (e.g., HDPE or PTFE-lined glass).

  • Self-Validation Check: Ensure the container is explicitly labeled "Halogenated Organic Waste." Never add this mixture to a container holding acetone, ethanol, or other non-halogenated bulk solvents unless they have already been cross-contaminated[3].

Step 2: RCRA-Compliant Labeling

  • Attach a hazardous waste tag immediately upon adding the first drop of waste.

  • List the specific chemical name (1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone) and all associated solvents. Do not use abbreviations.

Step 3: Secondary Containment & Storage

  • Store the waste container in a secondary containment tray to capture potential leaks.

  • Keep the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents, alkali metals, and strong bases, as halogenated compounds can react violently with active metals[5].

Step 4: Licensed Transport & Incineration

  • Coordinate with your Environmental Health and Safety (EHS) department or a licensed RCRA hazardous waste broker to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4][6].

Spill Response & Emergency Decontamination Protocol

In the event of an accidental spill (either as a dry powder or dissolved in a solvent), immediate containment is required to prevent environmental release and inhalation exposure.

SpillResponse Spill Spill Detected PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Spill->PPE Contain Contain Spill (Inert Absorbent/Vermiculite) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Dispose Transfer to Halogenated Solid Waste Container Collect->Dispose

Caption: Step-by-step emergency spill response and containment protocol.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Clear personnel from the immediate area. If the chemical is dissolved in a volatile organic solvent, eliminate all ignition sources.

  • Don PPE: Equip standard chemical-resistant gear: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If ventilation is compromised, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.

  • Containment (No Combustibles): Cover the spill with an inert absorbent material, such as commercial clay cat litter (bentonite), vermiculite, or dry sand. Crucial Causality: Do not use combustible absorbents like sawdust or paper towels, as halogenated organics can sometimes form reactive mixtures or complicate the subsequent incineration process.

  • Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to scoop the absorbed mixture. Place it into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wash the spill site thoroughly with a strong detergent and water. Collect the wash water, test the pH to ensure it is neutral (self-validating step), and dispose of the wash water as aqueous hazardous waste.

References

  • NextSDS. 1-[2-(2-CHLOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE Chemical Substance Information. Retrieved from 1

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Retrieved from 5

  • National Institutes of Health (NIH) / NCBI Bookshelf. Management of Waste - Prudent Practices in the Laboratory. Retrieved from6

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units (RCRA Training Module). Retrieved from 4

  • United States Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from 2

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone
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